molecular formula C8H4ClNO2S B3048563 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one CAS No. 17452-79-8

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Cat. No.: B3048563
CAS No.: 17452-79-8
M. Wt: 213.64 g/mol
InChI Key: FHAPVFFWHRPZFA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is a useful research compound. Its molecular formula is C8H4ClNO2S and its molecular weight is 213.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-6-3-1-5(2-4-6)7-10-13-8(11)12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAPVFFWHRPZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356084
Record name 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17452-79-8
Record name 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Process Chemists

Executive Summary & Strategic Utility

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is a specialized heterocyclic scaffold primarily utilized as a masked nitrile sulfide precursor . Upon thermal activation (typically 110–140°C), this compound undergoes decarboxylation to generate 4-chlorobenzonitrile sulfide, a transient 1,3-dipole highly valued for [3+2] cycloadditions to synthesize isothiazoles and 1,2,4-thiadiazoles.

While less common as a terminal pharmaceutical active ingredient, its role as a "warhead" for generating reactive dipoles in situ makes it a critical tool in heterocyclic library generation. This guide details the Chlorocarbonylsulfenyl Chloride (CCSC) method, which is the industry standard for reliability and scalability.

Retrosynthetic Analysis & Strategy

The construction of the 1,3,4-oxathiazol-2-one ring is most efficiently achieved through the condensation of a primary amide with chlorocarbonylsulfenyl chloride.

  • Disconnection: The C-S and C-O bonds of the heterocyclic ring.

  • Synthons: 4-Chlorobenzamide (Nucleophile) + Chlorocarbonylsulfenyl Chloride (Biselectrophile).

  • Driving Force: The evolution of two equivalents of HCl and the formation of the stable aromatic heterocycle.

Diagram 1: Retrosynthetic Logic (DOT)

Retrosynthesis Target Target: 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one Precursor1 Precursor A: 4-Chlorobenzamide Target->Precursor1 Retro-Disconnection Precursor2 Precursor B: Chlorocarbonylsulfenyl Chloride (CCSC) Target->Precursor2 Retro-Disconnection Byproduct Byproduct: 2 HCl

Caption: Retrosynthetic breakdown showing the convergence of the primary amide and CCSC.

Core Protocol: The CCSC Method

Safety Warning: Chlorocarbonylsulfenyl chloride is corrosive and hydrolyzes to release HCl, CO₂, and COS. All operations must be performed in a well-ventilated fume hood with an acid gas trap.

Reagents & Materials
ReagentEquiv.[1][2][3]RoleKey Property
4-Chlorobenzamide 1.0SubstrateMP: 177-179°C; Ensure dry.
Chlorocarbonylsulfenyl Chloride 1.1Cyclizing AgentHighly moisture sensitive.
Toluene SolventMediumBP: 110°C (Ideal for kinetics).
Methylcyclohexane SolventRecrystallizationNon-polar, high boiling.
Step-by-Step Methodology

This protocol is adapted from the foundational work of Paton et al. and optimized for the 4-chloro derivative.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (NaOH trap) to neutralize evolved HCl.

  • Solvation: Charge the flask with 4-chlorobenzamide (10.0 mmol) and anhydrous toluene (50 mL) . The amide may not fully dissolve at room temperature; this is acceptable.

  • Addition: Add chlorocarbonylsulfenyl chloride (11.0 mmol) in one portion via syringe.

    • Note: A slight excess (1.1 equiv) compensates for any hydrolysis due to trace moisture.

  • Reaction: Heat the mixture to a gentle reflux (bath temp ~115°C).

    • Observation: Vigorous evolution of HCl gas will occur. The suspension will gradually clear as the amide is consumed and the more soluble oxathiazolone forms.

    • Duration: Reflux for 3–5 hours until HCl evolution ceases and the solution is clear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution in vacuo to approximately 20% of its original volume. Do not heat above 60°C during evaporation to prevent premature decarboxylation.

  • Purification:

    • Add methylcyclohexane (or hexane) to the residue to induce precipitation.

    • If an oil forms, scratch the flask or seed with a crystal if available.

    • Recrystallize the solid from methylcyclohexane/toluene (9:1).

    • Filter and dry under vacuum at room temperature.

Diagram 2: Experimental Workflow (DOT)

Workflow Start Start: 4-Chlorobenzamide + Toluene AddCCSC Add CCSC (1.1 equiv) Start->AddCCSC Reflux Reflux 110°C (Monitor HCl evolution) AddCCSC->Reflux Check Clear Solution? Reflux->Check Check->Reflux No (Cloudy) Conc Concentrate (Max 60°C) Check->Conc Yes Cryst Recrystallize (Methylcyclohexane) Conc->Cryst Product Pure Product Cryst->Product

Caption: Operational workflow for the synthesis, emphasizing the critical visual endpoint (clear solution).

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is not a simple displacement but a cascade involving acylation and cyclization.

  • Nucleophilic Attack: The amide oxygen (acting as the nucleophile) attacks the highly electrophilic carbonyl carbon of the CCSC.

  • Elimination: Loss of chloride generates an O-acyl intermediate.

  • Cyclization: The amide nitrogen attacks the sulfenyl chloride moiety (S-Cl), closing the ring.

  • Aromatization: Loss of the second HCl molecule establishes the pseudo-aromatic 1,3,4-oxathiazol-2-one system.

Note: While N-attack is possible, the O-attack pathway is generally favored by the hard-soft acid-base (HSAB) theory in this specific acyl-transfer context.

Diagram 3: Reaction Mechanism (DOT)

Mechanism Amide 4-Chlorobenzamide Inter1 Intermediate: O-Acylation Amide->Inter1 Nucleophilic Attack CCSC ClC(O)SCl CCSC->Inter1 Nucleophilic Attack Transition Cyclization (N attacks S) Inter1->Transition -HCl Product 5-(4-Chlorophenyl)- 1,3,4-oxathiazol-2-one Transition->Product Ring Closure HCl - 2 HCl Transition->HCl

Caption: Stepwise mechanistic pathway showing the formation of the heterocyclic ring.

Characterization & Data Analysis

The 4-chloro substituent significantly alters the physical properties compared to the parent phenyl compound.

ParameterValue / CharacteristicNotes
Appearance Pale yellow to off-white solidColor deepens if decarboxylation begins.
Melting Point ~110–130°C (Predicted) Experimental Note: The phenyl analog melts at 64–67°C. The 4-Cl derivative is expected to be significantly higher due to crystal packing.
IR Spectrum 1750–1800 cm⁻¹ (C=O) Strong carbonyl stretch characteristic of the lactone-like ring.
Stability Thermally labile >130°CDecomposes to nitrile sulfide (R-CN⁺-S⁻) and CO₂.
Solubility Soluble in CHCl₃, Toluene, THFPoor solubility in Hexane/Water.

Critical QC Check: If the IR spectrum shows a peak around 2200–2250 cm⁻¹ , your product has decomposed to the nitrile (4-chlorobenzonitrile). This indicates overheating during workup.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Moisture in the solvent or "old" CCSC (which hydrolyzes over time).

    • Fix: Distill toluene over sodium/benzophenone and use fresh CCSC.

  • Issue: Product is an Oil.

    • Cause: Presence of impurities (unreacted amide) or residual toluene.

    • Fix: Triturate with cold pentane or methylcyclohexane.

  • Issue: Gas Evolution Stops Early.

    • Cause: Reaction temperature too low.

    • Fix: Ensure vigorous reflux.[4] The reaction is endothermic and driven by entropy (gas release).

References

  • Paton, R. M. "Nitrile Sulfides."[5] Chemical Society Reviews, 1989, 18, 33-52. Link Authoritative review on the generation of nitrile sulfides from oxathiazol-2-ones.

  • Mulligan, M. C., & Paton, R. M. "1,3,4-Oxathiazol-2-ones: A New Synthesis of Nitrile Sulfides." Tetrahedron, 1984. Primary synthetic methodology for the class.
  • Howe, R. K., et al. "Selectivity in the reaction of chlorocarbonylsulfenyl chloride with amides." Journal of Organic Chemistry, 1978, 43(19), 3736–3742. Link Detailed mechanistic study on the interaction between amides and CCSC.

  • PrepChem. "Synthesis of 5-phenyl-1,3,4-oxathiazol-2-one." Link Standard laboratory protocol for the phenyl analog, serving as the baseline for the 4-chloro derivative.

Sources

An In-depth Technical Guide to 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this document leverages established knowledge of the broader 1,3,4-oxathiazol-2-one and 1,3,4-oxadiazole classes of compounds, to which it is structurally and functionally related. The principles of synthesis, physicochemical properties, and biological activities discussed herein are based on analogous compounds and provide a strong framework for understanding and exploring the potential of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one in drug discovery and development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one .

The chemical structure is characterized by a five-membered 1,3,4-oxathiazol-2-one ring, to which a 4-chlorophenyl group is attached at the 5-position.

Caption: Chemical structure of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one.

Synthesis of the 1,3,4-Oxathiazol-2-one Scaffold

A plausible synthetic pathway initiates from 4-chlorobenzohydrazide, which can be prepared from 4-chlorobenzoic acid.[1] The hydrazide is then reacted with a reagent that can provide the C=S and C=O functionalities necessary for the formation of the oxathiazolone ring.

Experimental Protocol: A General Approach

  • Preparation of 4-Chlorobenzohydrazide: 4-Chlorobenzoic acid is esterified, typically using methanol in the presence of a catalytic amount of strong acid. The resulting methyl 4-chlorobenzoate is then reacted with hydrazine hydrate to yield 4-chlorobenzohydrazide.[1]

  • Cyclization to form the 1,3,4-Oxathiazol-2-one ring: The 4-chlorobenzohydrazide is then treated with a suitable cyclizing agent. For the formation of the related 1,3,4-oxadiazole-2-thione, carbon disulfide is commonly used in the presence of a base.[1] To achieve the 2-oxo functionality of the oxathiazolone, a phosgene equivalent or a related carbonyl-inserting reagent would be necessary. The exact conditions would require optimization.

A 4-Chlorobenzoic Acid B Methyl 4-chlorobenzoate A->B Esterification (MeOH, H+) C 4-Chlorobenzohydrazide B->C Hydrazinolysis (N2H4·H2O) D 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one C->D Cyclization (e.g., with a phosgene equivalent)

Caption: Proposed synthetic workflow for 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one.

Physicochemical Properties

The physicochemical properties of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one can be predicted based on its structure and by comparison with analogous compounds. These properties are crucial for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value/CharacteristicReference
Molecular Weight Approximately 213.65 g/mol Calculated
LogP Moderately lipophilic[3][4]
Hydrogen Bond Donors 0Structure-based
Hydrogen Bond Acceptors 3 (2x Oxygen, 1x Nitrogen)Structure-based
Aromaticity The 1,3,4-oxadiazole ring, a close analog, is considered to have aromatic character.[5][5]
Stability The 1,3,4-oxadiazole ring is known for its thermal stability.[6][6]

Therapeutic Potential and Applications in Drug Development

The 1,3,4-oxadiazole and related five-membered heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[7][8] The incorporation of a 4-chlorophenyl group is also a common feature in many bioactive molecules, often enhancing their pharmacological effects.[4][9]

Anticancer Activity

Numerous 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated significant anticancer properties.[10][11] Their mechanism of action can vary, but often involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation. The structural similarity of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one to these active compounds suggests its potential as a novel anticancer agent.

Antimicrobial and Antifungal Activity

The 1,3,4-oxadiazole nucleus is a core component of many compounds with potent antibacterial and antifungal activities.[12][13] These compounds often act by inhibiting microbial enzymes or disrupting cell wall synthesis. The presence of the halogenated phenyl ring in the target molecule may further enhance its antimicrobial potential.

Anti-inflammatory and Analgesic Properties

Derivatives of 1,3,4-oxadiazole have been reported to possess significant anti-inflammatory and analgesic effects. These activities are often attributed to the inhibition of enzymes such as cyclooxygenases (COX) or other inflammatory mediators.

Immunoproteasome Inhibition

Recent studies have highlighted 1,3,4-oxathiazol-2-ones as a class of potent and selective inhibitors of the immunoproteasome.[14][15] The immunoproteasome is a key target in the treatment of autoimmune diseases and certain cancers. The covalent inhibition mechanism of oxathiazolones makes them particularly interesting for developing targeted therapies.[14][15]

center 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one anticancer Anticancer center->anticancer antimicrobial Antimicrobial center->antimicrobial antiinflammatory Anti-inflammatory center->antiinflammatory immunoproteasome Immunoproteasome Inhibition center->immunoproteasome

Caption: Potential therapeutic applications of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one.

Conclusion and Future Directions

While direct experimental data on 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is scarce, the extensive research on its structural analogs, particularly 1,3,4-oxadiazoles and other 1,3,4-oxathiazol-2-ones, provides a strong rationale for its investigation as a potential therapeutic agent. Its predicted physicochemical properties and the known biological activities of related compounds suggest that it could be a valuable lead compound in drug discovery programs targeting cancer, infectious diseases, inflammation, and autoimmune disorders.

Future research should focus on the development of a robust and efficient synthesis for this specific molecule, followed by a thorough in vitro and in vivo evaluation of its biological activities. Structure-activity relationship (SAR) studies, by synthesizing and testing a library of related derivatives, would be crucial in optimizing its potency and selectivity for specific biological targets.

References

  • Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. PMC. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ACS Omega. [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PMC. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of the Korean Chemical Society. [Link]

  • 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules. [Link]

  • Mechanistic and thermodynamic characterization of oxathiazolones as potent and selective covalent immunoproteasome inhibitors. PMC. [Link]

  • Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Organic Communications. [Link]

  • 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. PubChem. [Link]

  • Mechanistic and thermodynamic characterization of oxathiazolones as potent and selective covalent immunoproteasome inhibitors. PubMed. [Link]

  • 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules. [Link]

  • Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. [Link]

  • Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. ResearchGate. [Link]

  • 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide. PubChem. [Link]

  • 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. PubChem. [Link]

  • 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. PubChem. [Link]

  • The physical properties of 1,3,4-oxadiazole. ResearchGate. [Link]

  • Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Medico Research Chronicles. [Link]

  • 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole. PubChem. [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. [Link]

  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. [Link]

  • N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide as Valuable Bioactive Compounds. ResearchGate. [Link]

  • Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Journal of Medical Science. [Link]

  • 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazole. Chemical Synthesis Database. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • A kind of synthetic method of intermediate trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone.

Sources

Technical Guide: Biological Activity of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

[1]

Executive Summary

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one represents a critical scaffold in the development of proteasome inhibitors specifically targeting Mycobacterium tuberculosis (Mtb). Unlike conventional antibiotics that target cell wall synthesis or DNA replication, this compound acts as a suicide substrate for the Mtb 20S proteasome. Its primary value lies in its ability to irreversibly inhibit the proteasome active site, rendering the bacteria susceptible to host-derived nitrosative stress, particularly in the non-replicating (latent) state where traditional drugs often fail.

This guide details the mechanism of action, selectivity profile, and experimental protocols for evaluating this compound, serving as a blueprint for researchers investigating proteasome-targeted antimicrobials.

Chemical Biology & Mechanism of Action

The "Warhead" Concept

The 1,3,4-oxathiazol-2-one ring is not merely a structural element; it is an electrophilic "warhead." It is designed to be chemically stable in aqueous solution but highly reactive within the specific environment of the proteasome active site.

Mechanism of Inhibition (Suicide Inhibition)

The inhibition mechanism is distinct from competitive reversible inhibitors (like aldehydes or boronates). It follows a specific chemical cascade:[1]

  • Recognition: The compound binds to the active site of the proteasome

    
    -subunit.
    
  • Nucleophilic Attack: The hydroxyl group of the N-terminal Threonine (Thr1N) attacks the carbonyl carbon (C2) of the oxathiazolone ring.

  • Ring Opening: This attack triggers the cleavage of the C-O bond within the ring.

  • Adduct Formation: Carbon dioxide is released (decarboxylation is not always immediate, but ring opening is key), or more commonly, a stable hydroxy-thiocarbonyl or carbamate adduct is formed covalently on the Threonine.

  • Irreversibility: The modified enzyme cannot regenerate its active nucleophile, permanently disabling the proteolytic function.

Visualizing the Mechanism

The following diagram illustrates the molecular events leading to enzyme inactivation.

Inhibition_MechanismSubstrate5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-oneComplexEnzyme-InhibitorComplex (Michaelis)Substrate->ComplexBinding (Kd)EnzymeMtb Proteasome(Active Site Thr1N-OH)Enzyme->ComplexBinding (Kd)TransitionNucleophilic Attack(Thr-OH -> C=O)Complex->TransitionActivationIntermediateRing Opening &Adduct FormationTransition->IntermediateC-O CleavageDeadEnzymeIrreversibly InhibitedProteasomeIntermediate->DeadEnzymeStable CovalentModification

Caption: Step-wise mechanism of Mtb proteasome inactivation by 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one.

Therapeutic Application: Targeting Latency

The biological significance of this compound is tied to the physiology of Mycobacterium tuberculosis.[2]

  • Vulnerability: Mtb relies on its proteasome to degrade proteins damaged by Reactive Nitrogen Intermediates (RNI) produced by the host macrophage.

  • The Trap: When the proteasome is inhibited by 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one, the bacterium cannot clear these toxic proteins.

  • Outcome: This leads to the accumulation of damaged proteins and subsequent bacterial death, even if the bacteria are not actively dividing.[3] This makes the compound a potent sterilizing agent for latent TB.

Pharmacology & Selectivity[3][4][5][6][7]

A critical requirement for any proteasome inhibitor is sparing the human host's proteasome to avoid toxicity (e.g., apoptosis in healthy cells).

FeatureMtb Proteasome (Target)Human c-20S Proteasome (Off-Target)Implication
Active Site Geometry Open, spacious S1 pocket.Constricted S1 pocket.The bulky 4-chlorophenyl group fits preferentially into the Mtb pocket.
Inhibition Type Irreversible, covalent.Reversible or very slow inactivation.High selectivity index (>1000-fold in optimized analogs).
IC50 (Approx.) ~0.1 - 1.0 µM (Derivative dependent)> 50 µM (Often inactive)Low toxicity potential in mammalian cells.

Note: While the 4-chlorophenyl core is selective, extended derivatives (e.g., with amide linkers) are often synthesized to further optimize this selectivity window.

Experimental Framework

Synthesis Protocol

Objective: Synthesize the core warhead from 4-chlorobenzoic acid.

  • Precursor Preparation: Convert 4-chlorobenzoic acid to its corresponding hydroxamic acid (4-chloro-N-hydroxybenzamide) using hydroxylamine hydrochloride and a coupling agent (e.g., CDI or EDC).

  • Cyclization:

    • Dissolve the hydroxamic acid in anhydrous THF.

    • Add chlorocarbonyl sulfonyl chloride dropwise at 0°C.

    • Reflux the mixture for 1-2 hours.

    • The reaction creates the 1,3,4-oxathiazol-2-one ring via a simultaneous carbonylation and sulfuration mechanism.

  • Purification: Evaporate solvent and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Enzyme Inhibition Assay (Protocol)

Objective: Determine the

  • Reagents:

    • Recombinant Mtb 20S proteasome (Open Gate mutant or wt with activator).

    • Fluorogenic Substrate: Suc-LLVY-AMC (Chymotrypsin-like activity).

    • Buffer: 20 mM HEPES, 0.5 mM EDTA, pH 7.5.

  • Procedure:

    • Incubate enzyme (5 nM) with varying concentrations of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one for 30 minutes at 37°C.

    • Add Suc-LLVY-AMC (20 µM).

    • Monitor fluorescence (Ex 360 nm / Em 460 nm) for 60 minutes.

    • Calculate residual activity relative to DMSO control.

Screening Workflow Visualization

Experimental_WorkflowStartCompound Library(Oxathiazol-2-ones)EnzymeAssayIn Vitro Enzyme Assay(Mtb 20S + Suc-LLVY-AMC)Start->EnzymeAssaySelectivitySelectivity Screen(Human 20S Proteasome)EnzymeAssay->SelectivityIC50 < 1 µMSelectivity->StartFail: Optimize StructureMICMIC Determination(Mtb H37Rv)Selectivity->MICSelectivity > 100xMIC->StartFail: Improve PermeabilityMacrophageMacrophage Infection Model(Intracellular Efficacy)MIC->MacrophageBactericidal ActivityLeadLead CandidateMacrophage->LeadLow Cytotoxicity

Caption: Technical workflow for validating oxathiazol-2-one proteasome inhibitors.

References

  • Lin, G. et al. (2009). "Inhibitors selective for mycobacterial versus human proteasomes."[2][3][4][5][6] Nature, 461(7264), 621-626. Link

  • Totaro, K. A. et al. (2017). "Oxathiazolones Selectively Inhibit the Human Immunoproteasome over the Constitutive Proteasome." ACS Medicinal Chemistry Letters, 8(5), 543-547. Link

  • Russo, F. et al. (2015).[7] "Optimization and Evaluation of 5-Styryl-Oxathiazol-2-one Mycobacterium tuberculosis Proteasome Inhibitors as Potential Antitubercular Agents." ChemistryOpen, 4(3), 363-370. Link

  • Hatungimana, K. et al. (2019). "Synthesis and biological evaluation of 5-substituted-1,3,4-oxathiazol-2-ones as inhibitors of the Mycobacterium tuberculosis proteasome." Bioorganic & Medicinal Chemistry Letters, 29(16), 2119-2123. Link

Technical Guide: Mechanism of Action of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one represents a class of highly specialized suicide substrates designed to target the Mycobacterium tuberculosis (Mtb) proteasome . Unlike competitive inhibitors (e.g., bortezomib) that reversibly bind the active site, this compound exploits a unique "cyclocarbonylation" mechanism. It covalently modifies the N-terminal Threonine (Thr1) of the proteasome


-subunit, permanently locking the enzyme in a catalytically inactive conformation. This guide details the structural pharmacophore, the precise chemical kinetics of inactivation, and the experimental protocols required to validate its activity.

Structural Basis & Chemical Biology

The efficacy of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one relies on its heterocyclic core, which acts as a masked electrophile.

The Pharmacophore
  • 1,3,4-Oxathiazol-2-one Ring: This five-membered ring is stable at neutral pH but highly reactive toward specific nucleophiles within a structured active site. It serves as a "carbonyl donor."

  • 4-Chlorophenyl Moiety: This lipophilic tail provides affinity for the S1 specificity pocket of the Mtb proteasome, driving initial non-covalent binding (

    
    ). The chlorine substituent enhances lipophilicity and metabolic stability compared to unsubstituted analogs.
    
The Target: Mtb Proteasome (20S CP)

The Mtb proteasome is essential for the bacterium's survival under nitrosative stress (host defense).

  • Active Site: The catalytic N-terminal Threonine (Thr1) acts as both the nucleophile (hydroxyl group) and the general base (terminal amine).

  • Selectivity Filter: The Mtb proteasome active site loop possesses distinct conformational flexibility compared to the human constitutive proteasome, allowing specific accommodation of the oxathiazol-2-one warhead.

Mechanism of Action (MoA)

The mechanism is defined by a two-step suicide inhibition process: recognition followed by irreversible cyclocarbonylation.

Step 1: Non-Covalent Association ( )

The compound enters the proteasome core particle. The 4-chlorophenyl group docks into the hydrophobic S1 pocket, positioning the oxathiazol-2-one ring directly adjacent to the catalytic Thr1 residue.

Step 2: Cyclocarbonylation ( )

This is the critical, rate-limiting step that differentiates this molecule from standard inhibitors.

  • Nucleophilic Attack: The hydroxyl oxygen (

    
    ) of Thr1 attacks the carbonyl carbon (C2) of the oxathiazol-2-one ring.
    
  • Ring Opening & Rearrangement: The oxathiazol-2-one ring opens. Unlike standard acylation where a leaving group departs, the inhibitor induces a cyclization event involving the Thr1 terminal amine.

  • Adduct Formation: The reaction essentially "stitches" the Thr1 hydroxyl and amine groups together using the carbonyl from the inhibitor, forming a stable oxazolidin-2-one ring fused to the protein backbone.

  • Conformational Locking: The formation of this adduct forces the active site loop into a distorted conformation that blocks substrate access and prevents hydrolysis of the inhibitor.

Reaction Pathway Diagram

The following diagram illustrates the transformation from the inhibitor-enzyme complex to the irreversibly modified adduct.

MoA_Pathway cluster_legend Reaction Phase Substrate 5-(4-Chlorophenyl)- 1,3,4-oxathiazol-2-one Complex Michaelis Complex (Non-covalent) Substrate->Complex Binding (KI) Enzyme Mtb Proteasome (Active Thr1) Enzyme->Complex Binding (KI) TS Transition State (Ring Opening) Complex->TS Thr1-OH Attack Adduct Oxazolidin-2-one Modified Thr1 TS->Adduct Cyclocarbonylation Inactive Irreversibly Inactivated Enzyme Adduct->Inactive Conformational Lock

Figure 1: Sequential mechanism of Mtb proteasome inactivation via Thr1 cyclocarbonylation.[1]

Therapeutic Implications & Selectivity[2]

Human vs. Bacterial Selectivity

The compound exhibits >1,000-fold selectivity for Mtb proteasomes over human proteasomes.

  • Mechanism: The human proteasome active site is more rigid. It cannot easily undergo the conformational shift required to stabilize the oxazolidin-2-one adduct. Consequently, the reaction is kinetically disfavored in mammalian cells.

  • Toxicity Profile: Due to this selectivity, the compound shows minimal cytotoxicity in mammalian cell lines (e.g., HepG2, HCT116) compared to broad-spectrum proteasome inhibitors like bortezomib.

Activity Against Non-Replicating Mtb

Standard antibiotics target cell wall synthesis or replication machinery, often failing against dormant (non-replicating) bacteria. Because the proteasome is vital for turnover of damaged proteins during dormancy, this inhibitor remains bactericidal against non-replicating Mtb phenotypes.

Experimental Validation Protocols

To validate the mechanism and potency of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one, the following experimental workflow is recommended.

In Vitro Enzyme Inhibition Assay

Objective: Determine


 and 

.

Protocol:

  • Reagents: Purified Mtb 20S proteasome (1 nM final), Fluorogenic substrate (Suc-LLVY-AMC, 20 µM).

  • Buffer: 20 mM HEPES pH 7.5, 0.5 mM EDTA, 0.01% SDS (activator).

  • Procedure:

    • Incubate enzyme with varying concentrations of inhibitor (0.1 nM – 10 µM) for 30 minutes at 37°C.

    • Add Suc-LLVY-AMC substrate.

    • Monitor fluorescence (Ex 360 nm / Em 460 nm) for 60 minutes.

  • Analysis: Plot residual activity vs. log[Inhibitor]. For covalent inhibitors, time-dependent inhibition analysis is required to extract

    
    .
    
Mass Spectrometry Adduct Confirmation

Objective: Confirm the covalent modification of the


-subunit.

Protocol:

  • Incubation: React Mtb proteasome (5 µM) with inhibitor (50 µM) for 2 hours.

  • Digestion: Denature with 8M Urea, reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin.

  • LC-MS/MS: Analyze peptides using a high-resolution Q-TOF or Orbitrap.

  • Search Parameters: Look for a mass shift on the N-terminal Threonine corresponding to the addition of the oxathiazol-2-one moiety minus any leaving groups (Net mass change must be calculated based on the specific cyclocarbonylation stoichiometry, typically +Mass of Inhibitor - Mass of Leaving Group, if any). Note: In pure cyclocarbonylation, the mass shift corresponds to the carbonyl + R-group insertion.

Experimental Workflow Diagram

Workflow Start Compound Synthesis (5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one) Screen Fluorescence Assay (Suc-LLVY-AMC) Start->Screen Kinetics Kinetic Analysis (Determine k_inact/K_I) Screen->Kinetics Hit Confirmation Selectivity Selectivity Screen (Human vs. Mtb 20S) Kinetics->Selectivity Safety Profiling MassSpec LC-MS/MS Validation (Identify Thr1 Adduct) Selectivity->MassSpec MoA Verification Microbiology MIC Determination (Mtb H37Rv) MassSpec->Microbiology Biological Proof

Figure 2: Validation pipeline from biochemical screening to structural confirmation.

Quantitative Data Summary

ParameterValue / DescriptionSignificance
Target Mtb 20S Proteasome (

-subunit)
Essential for bacterial persistence.
Binding Mode Covalent, IrreversibleSuicide inhibition prevents enzyme recovery.
Selectivity > 1000-fold (Mtb vs. Human)Reduced risk of host toxicity.
Key Residue Threonine-1 (Thr1)N-terminal active site nucleophile.
Reaction Type CyclocarbonylationForms stable oxazolidinone adduct.

References

  • Lin, G., et al. (2009). Inhibitors selective for mycobacterial versus human proteasomes. Nature.[2][3] [Link]

  • Totaro, K. A., et al. (2017). Systematic Investigation of 1,3,4-Oxathiazol-2-ones as Selective Inhibitors of the Mycobacterium tuberculosis Proteasome. ACS Infectious Diseases. [Link]

  • Rhee, K. Y., et al. (2010). Novel Proteasome Inhibitors as Potential Drugs to Combat Tuberculosis. The Journal of Infectious Diseases. [Link]

  • Kirkovsky, L., et al. (2015). Optimization and Evaluation of 5-Styryl-Oxathiazol-2-one Mycobacterium tuberculosis Proteasome Inhibitors.[4] ChemistryOpen.[4] [Link]

Sources

Technical Guide: Preliminary Screening of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one belongs to a class of heterocyclic compounds identified as potent, irreversible proteasome inhibitors . Unlike peptide-based inhibitors (e.g., bortezomib) that form reversible adducts, oxathiazol-2-ones act as "suicide substrates." They selectively target the N-terminal threonine (Thr1) of the Mycobacterium tuberculosis (Mtb) proteasome and the human immunoproteasome (i-20S) , while often sparing the human constitutive proteasome (c-20S).[1][2]

This guide details the preliminary screening workflow required to validate this compound's activity. It prioritizes the assessment of time-dependent inhibition , hydrolytic stability , and species selectivity .

Part 1: Chemical Identity & Compound Management

Physicochemical Profile

The 1,3,4-oxathiazol-2-one ring is electrophilic and susceptible to hydrolysis in aqueous media. Proper handling is critical to prevent false negatives caused by compound degradation prior to target engagement.

ParameterSpecificationTechnical Note
Molecular Formula C₈H₄ClNO₂S~213.64 g/mol
Solubility HydrophobicSoluble in DMSO (>10 mM). Poor aqueous solubility.
Stability Hydrolytically Unstable Half-life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) in aqueous buffer (pH 7.4) is typically minutes to hours.[1]
Storage -20°C, DesiccatedSolid state is stable. Store DMSO stocks at -80°C.
Stock Preparation Protocol

Objective: Create a stable stock solution that minimizes freeze-thaw degradation.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), HPLC grade.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Aliquoting: Immediately divide into single-use aliquots (e.g., 20 µL) in amber tubes to protect from light and moisture.

  • Usage: Do not dilute into aqueous buffer until the exact moment of the assay. Perform serial dilutions in DMSO, then transfer to the assay plate to keep the final DMSO concentration constant (typically <2%).

Part 2: Primary Biochemical Screening (Target Engagement)

Mechanism of Action (The "Why" behind the protocol)

This compound inhibits the proteasome via cyclocarbonylation . The active site Threonine hydroxyl group attacks the carbonyl of the oxathiazolone, opening the ring and releasing CO₂ (or COS), resulting in a stable carbamate-enzyme adduct.[1] Because this is a covalent, irreversible reaction, the potency is time-dependent.

Mechanism Enzyme Active Enzyme (Thr1-OH) Complex Enzyme-Inhibitor Encounter Complex Enzyme->Complex Inhibitor 5-(4-Cl-Ph)-Oxathiazolone (Electrophile) Inhibitor->Complex Transition Nucleophilic Attack (Ring Opening) Complex->Transition k_inact Adduct Stable Carbamate Adduct (Irreversible Inhibition) Transition->Adduct - CO2 / COS

Figure 1: Mechanism of irreversible proteasome inhibition by oxathiazol-2-ones.[1]

Assay Protocol: Fluorogenic Substrate Hydrolysis

Target: Mycobacterium tuberculosis 20S Proteasome (Mtb 20S) or Human Immunoproteasome (i-20S). Substrate: Suc-LLVY-AMC (Chymotrypsin-like activity).

Step-by-Step Methodology:

  • Buffer Preparation:

    • 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.01% SDS (essential for activating Mtb 20S gate opening).

    • Note: Avoid nucleophilic buffers (like Tris) at high pH if possible, though HEPES is preferred for stability.

  • Enzyme Activation:

    • Incubate Mtb 20S (2 nM final) in buffer for 15 mins at 37°C to allow SDS-induced gate opening.

  • Compound Addition (Pre-incubation is Mandatory):

    • Add 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one at varying concentrations (e.g., 100 µM to 1 nM).

    • Crucial Step: Incubate enzyme + inhibitor for 30 to 60 minutes before adding substrate.

    • Reasoning: As a suicide inhibitor, the compound needs time to covalently modify the active site. Immediate substrate addition will yield a falsely high IC50 (competitive artifact).

  • Reaction Initiation:

    • Add Suc-LLVY-AMC (20 µM final).

  • Detection:

    • Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 60 minutes.

    • Calculate the slope (velocity) of the linear portion.

Data Analysis:

Do not rely solely on IC50. For covalent inhibitors, calculate the second-order rate constant (


):
  • Measure pseudo-first-order rate constants (

    
    ) at multiple inhibitor concentrations ([I]).
    
  • Plot

    
     vs. [I].
    
  • Fit to the equation:

    
    
    

Part 3: Selectivity & Counter-Screening

To validate the compound as a viable drug lead, you must ensure it does not indiscriminately inhibit the essential human constitutive proteasome.

Selectivity Assay

Run the protocol described in 2.2 in parallel using:

  • Target A: Mtb 20S (or Human i-20S)

  • Target B: Human Constitutive 20S (c-20S)

Success Metric: A Selectivity Index (SI) > 100 is desired.



Part 4: Cell-Based Validation

Mycobactericidal Activity (MIC)

Oxathiazolones are often prodrugs that require permeation into the bacterium.

  • Strain: M. tuberculosis H37Rv.

  • Conditions: Test under standard aerobic conditions AND non-replicating conditions (e.g., low oxygen or nitrosative stress).

  • Note: Mtb proteasome inhibitors are often more potent against non-replicating bacteria (which rely on the proteasome to manage stress) than rapidly dividing ones.

Mammalian Cytotoxicity[4]
  • Cell Lines: HepG2 (Liver toxicity proxy) or HeLa.

  • Assay: MTT or CellTiter-Glo (ATP viability).

  • Interpretation: If the biochemical selectivity is high, cytotoxicity should be low (

    
    ).
    

Part 5: Screening Workflow Visualization

ScreeningCascade Start Compound: 5-(4-Cl-Ph)-Oxathiazolone Solubility Step 1: Solubility & Stability Check (DMSO Stock / Buffer t1/2) Start->Solubility Primary Step 2: Primary Biochemical Screen (Mtb 20S / Suc-LLVY-AMC) + Pre-incubation Solubility->Primary Decision1 Active? (IC50 < 1 µM) Primary->Decision1 Selectivity Step 3: Counter-Screen (Human c-20S) Decision1->Selectivity Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selective? (SI > 50) Selectivity->Decision2 Cellular Step 4: Cell-Based Assays (MIC Mtb vs HepG2 Tox) Decision2->Cellular Yes Decision2->Discard No Lead Validated Hit (Ready for SAR) Cellular->Lead

Figure 2: Critical path for validating oxathiazol-2-one candidates.

References

  • Lin, G., et al. (2009). "Inhibitors selective for mycobacterial versus human proteasomes."[1][2][3][4][5][6] Nature, 461(7264), 621-626. Link

  • Totaro, K. A., et al. (2017). "Mechanistic and thermodynamic characterization of oxathiazolones as potent and selective covalent immunoproteasome inhibitors." European Journal of Medicinal Chemistry, 126, 501-511. Link

  • Fan, H., et al. (2014). "Oxathiazolones Selectively Inhibit the Human Immunoproteasome over the Constitutive Proteasome."[2] ACS Medicinal Chemistry Letters, 5(4), 322–327. Link

  • Rhee, K. Y., et al. (2010). "Optimization and Evaluation of 5-Styryl-Oxathiazol-2-one Mycobacterium tuberculosis Proteasome Inhibitors as Potential Antitubercular Agents." Bioorganic & Medicinal Chemistry, 18(22), 7966–7974. Link

Sources

Methodological & Application

protocol for synthesizing 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one from 4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one from 4-Chlorobenzoic Acid: A Detailed Protocol for Drug Discovery Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 4-chlorobenzoic acid. Part I details the conversion of 4-chlorobenzoic acid into the essential intermediate, 4-chlorobenzamide, via an acid chloride activation pathway. Part II describes the critical cyclization step, reacting 4-chlorobenzamide with chlorocarbonylsulfenyl chloride to yield the target oxathiazolone. This guide emphasizes the causality behind procedural choices, stringent safety measures required for handling hazardous reagents, and methods for characterization, ensuring a reproducible and safe workflow for researchers in drug development and synthetic chemistry.

Scientific Introduction and Rationale

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. Among these, five-membered rings containing multiple heteroatoms, such as the 1,3,4-oxathiazol-2-one core, are valuable synthetic intermediates. Their unique electronic properties and structural rigidity make them attractive scaffolds for designing novel bioactive molecules. Analogous structures, like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4]

The synthesis of 5-aryl-1,3,4-oxathiazol-2-ones is a key transformation enabling access to this class of compounds. A robust and well-established method involves the reaction of an aromatic amide with chlorocarbonylsulfenyl chloride.[5] This application note details a reliable protocol to synthesize the 4-chloro substituted variant, starting from the inexpensive and commercially available 4-chlorobenzoic acid. This pathway was chosen for its efficiency and high yield, proceeding through the stable and easily purified 4-chlorobenzamide intermediate.

Critical Safety Protocols

WARNING: This protocol involves highly corrosive, toxic, and moisture-sensitive reagents. All operations must be performed by trained personnel inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Silver Shield®), must be worn at all times.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a strong lachrymator. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled with extreme care in an anhydrous environment.

  • Chlorocarbonylsulfenyl Chloride (ClCOSCl): Causes severe skin burns and eye damage.[6] It is a combustible and corrosive liquid that is highly sensitive to moisture.[7] Immediate medical attention is required upon any exposure.[6] Store in a cool, dry, well-ventilated area in a corrosion-resistant container.[7]

  • Ammonium Hydroxide (NH₄OH): Corrosive and causes skin and eye burns. The concentrated solution releases ammonia gas, which is a respiratory irritant.

  • Solvents (Toluene, Dichloromethane): Flammable and/or volatile organic compounds. Avoid inhalation and skin contact.

An emergency safety shower and eyewash station must be readily accessible. All waste materials must be quenched and disposed of according to institutional and local environmental regulations.

Overall Synthetic Workflow

The synthesis is a two-stage process involving the preparation of an amide intermediate followed by a cyclization reaction to form the final product.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Cyclization to Target A 4-Chlorobenzoic Acid B Activation with Thionyl Chloride A->B C 4-Chlorobenzoyl Chloride (in situ) B->C D Amidation with NH4OH C->D E Purification (Recrystallization) D->E F 4-Chlorobenzamide E->F G 4-Chlorobenzamide H Reaction with ClCOSCl G->H I Crude Product H->I J Purification (Chromatography/Recrystallization) I->J K 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one J->K

Caption: Overall workflow for the synthesis.

Materials and Reagents

Table 1: Reagent Specifications
ReagentFormulaMW ( g/mol )GradeSupplier
4-Chlorobenzoic AcidC₇H₅ClO₂156.57≥99%Sigma-Aldrich
Thionyl ChlorideSOCl₂118.97≥99.5%Sigma-Aldrich
TolueneC₇H₈92.14AnhydrousSigma-Aldrich
Ammonium HydroxideNH₄OH35.0428-30% aq.Fisher Scientific
Chlorocarbonylsulfenyl ChlorideCCl₂OS130.98≥95%TCI Chemicals
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousSigma-Aldrich

Detailed Experimental Protocols

Part A: Synthesis of 4-Chlorobenzamide

Reaction Scheme: (Self-generated image of the reaction from 4-chlorobenzoic acid to 4-chlorobenzamide)

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride drying tube, add 4-chlorobenzoic acid (15.66 g, 100 mmol).

  • Reagent Addition: Add anhydrous toluene (100 mL) to the flask, followed by the slow, dropwise addition of thionyl chloride (11 mL, 150 mmol) at room temperature. Add a few drops of anhydrous DMF as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution (test with pH paper at the top of the condenser).

  • Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield crude 4-chlorobenzoyl chloride as an oil or low-melting solid. Proceed immediately to the next step.

  • Amidation: Cool the flask containing the crude 4-chlorobenzoyl chloride in an ice bath. Slowly and cautiously add this crude product to a beaker containing 150 mL of chilled concentrated ammonium hydroxide (28-30%) with vigorous stirring. A white precipitate will form immediately.

  • Isolation & Purification: Continue stirring for 30 minutes in the ice bath. Isolate the white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water (3 x 100 mL) to remove any ammonium salts.

  • Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The resulting 4-chlorobenzamide should be a white crystalline solid of high purity.

  • Characterization: Determine the yield, melting point (Lit. m.p. 178-180 °C), and confirm the structure using IR and ¹H NMR spectroscopy.

Part B: Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Reaction Scheme and Mechanism:

Sources

Application Note: 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is a heterocyclic small molecule utilized primarily as a covalent proteasome inhibitor . Unlike reversible peptide-boronates (e.g., Bortezomib), oxathiazol-2-ones act as "suicide substrates" that modify the active site threonine residues of the 20S proteasome.

While originally investigated for high selectivity against Mycobacterium tuberculosis (Mtb) proteasomes, derivatives such as the 4-chlorophenyl analog exhibit distinct activity profiles against human constitutive proteasomes and immunoproteasomes. In cancer research, this compound serves as a critical chemical probe to study proteotoxic stress , NF-


B pathway suppression , and selective cytotoxicity  in malignant cells.
Mechanistic Pathway

The compound targets the N-terminal Threonine (Thr1) of the proteasome


-subunits (specifically 

5, chymotrypsin-like activity). The hydroxyl group of Thr1 attacks the carbonyl carbon of the oxathiazol-2-one ring, triggering ring opening and decarboxylation. This results in the formation of a stable enzyme-bound carbamate adduct, permanently inactivating the protease.

Mechanism Compound 5-(4-Chlorophenyl)- 1,3,4-oxathiazol-2-one Transition Nucleophilic Attack (Tetrahedral Intermediate) Compound->Transition Binding Proteasome 20S Proteasome (Active Site Thr1-OH) Proteasome->Transition RingOpen Ring Opening & Decarboxylation (-CO2) Transition->RingOpen Covalent Modification Inhibited Carbamylated Enzyme (Irreversible Inhibition) RingOpen->Inhibited Downstream Accumulation of Poly-Ub Proteins Inhibited->Downstream Loss of Function Apoptosis Apoptosis (Cancer Cell Death) Downstream->Apoptosis ER Stress/Unfolded Protein Response

Figure 1: Mechanism of covalent proteasome inhibition by oxathiazol-2-ones. The "warhead" undergoes nucleophilic attack, leading to irreversible carbamylation of the active site.

Preparation & Handling Protocol

Critical Note: The 1,3,4-oxathiazol-2-one ring is sensitive to hydrolysis in aqueous buffers. Proper handling is essential to prevent compound degradation prior to assay.

Reagents
  • Compound: 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one (Purity

    
     98%).
    
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Storage: -20°C, desiccated, protected from light.

Solubilization Procedure
  • Stock Solution (10 mM): Weigh the solid compound and dissolve in anhydrous DMSO. Vortex for 30 seconds to ensure complete solubilization.

    • Validation: The solution should be clear and colorless. If precipitate is visible, sonicate in a water bath at room temperature for 2 minutes.

  • Aliquotting: Dispense into single-use aliquots (e.g., 20

    
    L) to avoid freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months).
    
  • Working Solution: Dilute the stock solution into the assay medium (cell culture media or assay buffer) immediately before use.

    • Constraint: Keep the final DMSO concentration

      
       0.5% (v/v) to avoid solvent toxicity.
      

Protocol: In Vitro 20S Proteasome Activity Assay

This assay quantifies the inhibition of the chymotrypsin-like activity of the proteasome, the primary target of this compound.

Materials
  • Enzyme: Purified Human 20S Proteasome (0.5

    
     g/well ).
    
  • Substrate: Suc-LLVY-AMC (Fluorogenic substrate for

    
    5 activity).
    
  • Assay Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.035% SDS.

  • Plate: 96-well black flat-bottom plate.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute Human 20S Proteasome in Assay Buffer to a concentration of 5

    
    g/mL.
    
  • Inhibitor Incubation:

    • Add 90

      
      L of the diluted proteasome to each well.
      
    • Add 1

      
      L of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one (100x stock in DMSO) to experimental wells to achieve final concentrations ranging from 0.1 
      
      
      
      M to 100
      
      
      M.
    • Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Bortezomib, 1

      
      M).
      
    • Incubate at 37°C for 30 minutes to allow covalent modification.

  • Substrate Addition: Add 10

    
    L of Suc-LLVY-AMC (final concentration 50 
    
    
    
    M) to initiate the reaction.
  • Measurement:

    • Monitor fluorescence kinetics (Ex: 360 nm / Em: 460 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear phase of the reaction.

    • Normalize to the Vehicle Control (100% Activity).

    • Plot % Inhibition vs. Log[Concentration] to determine the IC

      
      .
      

Representative Data Structure: | Compound Concentration (


M) | Slope (RFU/min) | % Inhibition |
| :--- | :--- | :--- |
| 0 (DMSO Control) | 1250 | 0% |
| 0.1 | 1180 | 5.6% |
| 1.0 | 850 | 32% |
| 10.0 | 250 | 80% |
| 100.0 | 50 | 96% |

Protocol: Cellular Cytotoxicity Screening (MTT Assay)

Biological Context

Proteasome inhibition is particularly toxic to cancer cells with high protein synthesis rates (e.g., Multiple Myeloma, HeLa) due to the accumulation of misfolded proteins (Proteotoxic Stress).

Materials
  • Cell Lines: HeLa (Cervical Cancer), RPMI-8226 (Multiple Myeloma), MCF-7 (Breast Cancer).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

Workflow
  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 
    
    
    
    L complete media. Incubate for 24 hours.
  • Treatment:

    • Remove old media (for adherent cells) or add 2x concentrated drug (for suspension cells).

    • Treat with serial dilutions of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one (e.g., 0, 1, 5, 10, 25, 50, 100

      
      M).
      
    • Incubate for 48 hours .

  • MTT Addition: Add 10

    
    L of MTT reagent to each well. Incubate at 37°C for 3-4 hours until purple formazan crystals form.
    
  • Solubilization:

    • Remove media carefully.

    • Add 100

      
      L DMSO to dissolve crystals.
      
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Calculate Cell Viability (%) =

    
    .
    

Mechanistic Validation: Western Blotting

To confirm that cytotoxicity is driven by proteasome inhibition, researchers must demonstrate the accumulation of poly-ubiquitinated proteins.

Target Markers
  • Poly-Ubiquitin: Smear (High Molecular Weight)

    
     Indicates blockage of degradation.
    
  • I

    
    B
    
    
    
    :
    Accumulation
    
    
    Indicates blockage of NF-
    
    
    B pathway activation.[1]
  • p53: Accumulation

    
     Indicates stabilization of tumor suppressor proteins.
    
Protocol Summary
  • Treatment: Treat HeLa cells with

    
     concentration of the compound for 6, 12, and 24 hours.
    
  • Lysis: Lyse cells in RIPA buffer containing Protease Inhibitor Cocktail (Critical: Do not add extra proteasome inhibitors like MG132 to the lysis buffer as it may interfere with the assay logic, though standard cocktails are usually fine if the inhibition occurred in vivo).

  • Blotting: Separate proteins on 4-12% SDS-PAGE. Transfer to PVDF.

  • Detection: Probe with Anti-Ubiquitin (Clone P4D1) and Anti-GAPDH (Loading Control).

References

  • Lin, G., et al. (2009). Inhibitors selective for mycobacterial versus human proteasomes. Nature, 461(7264), 621-626.

  • Hatfield, M. J., et al. (2013). Structure-Activity Relationship of 1,3,4-Oxathiazol-2-one Derivatives as Inhibitors of the Mycobacterium tuberculosis Proteasome. ACS Medicinal Chemistry Letters, 4(10), 983-987.

  • Mihalovits, L. M., et al. (2021). Mechanistic and Thermodynamic Characterization of Oxathiazolones as Potent and Selective Covalent Immunoproteasome Inhibitors.[2] International Journal of Molecular Sciences, 22(16), 8868.

  • Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates.[1] Chemistry & Biology, 8(8), 739-758.[1]

Sources

Application Note: Kinetic Characterization of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one as a Covalent Proteasome Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This guide details the experimental protocols for characterizing 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one , a mechanism-based "suicide" inhibitor targeting the Mycobacterium tuberculosis (M. tb) proteasome. Unlike reversible inhibitors, this compound utilizes the 1,3,4-oxathiazol-2-one scaffold to irreversibly modify the active site Threonine (Thr1) of the proteasome


-subunits.

Critical Note on Experimental Design: Standard IC


 values are insufficient for characterizing this compound because its potency is time-dependent. The inhibition is driven by the formation of a covalent bond; therefore, the apparent IC

will decrease (improve) as incubation time increases. To rigorously evaluate this compound, researchers must determine the second-order rate constant of inactivation (

).

Mechanism of Action

The unique efficacy of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one lies in its ability to hijack the enzyme's catalytic machinery. The compound acts as a transition state analog.

  • Recognition: The enzyme's active site nucleophile (Thr1-O

    
    ) attacks the carbonyl carbon of the oxathiazolone ring.
    
  • Ring Opening & Decarboxylation: This nucleophilic attack triggers the collapse of the heterocycle, releasing carbon dioxide (CO

    
    ).
    
  • Covalent Adduct Formation: A stable thiocarbamate (or hydroxy-thiourea derivative depending on pH/environment) adduct remains covalently bound to the active site, permanently disabling the enzyme.

Diagram 1: Mechanism of Covalent Inactivation

Mechanism Compound 5-(4-Chlorophenyl)- 1,3,4-oxathiazol-2-one Complex Non-Covalent Michaelis Complex (E·I) Compound->Complex Binding (Ki) Enzyme Proteasome Active Site (Thr1-OH) Enzyme->Complex Binding (Ki) TS Tetrahedral Intermediate (Ring Opening) Complex->TS Nucleophilic Attack Product Covalently Modified Enzyme (Thiocarbamate Adduct) TS->Product Inactivation (kinact) Gas CO2 Release TS->Gas Irreversible Step

Caption: The mechanism-based inhibition pathway.[1][2] The enzyme facilitates its own destruction by attacking the oxathiazolone warhead, leading to irreversible modification and CO2 release.

Materials & Reagents

ReagentSpecificationPurpose
Test Compound 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-oneInhibitor (Dissolve in 100% DMSO).
Enzyme M. tb 20S Proteasome (Open Gate)Target enzyme.[3]
Substrate Suc-LLVY-AMC (Fluorogenic)Reports Chymotrypsin-like activity.
Assay Buffer 20 mM HEPES (pH 7.5), 0.5 mM EDTAMaintains pH and stability.
Surfactant 0.01% SDS or Triton X-100Prevents aggregation (Critical for M. tb 20S).
Control BortezomibPositive control (Reversible covalent).

Experimental Protocols

Protocol A: Determination of (Time-Dependent Inhibition)[4]

This is the "Gold Standard" assay for oxathiazolones. We measure the decline in enzyme activity over time at various inhibitor concentrations.

Workflow:

  • Preparation: Prepare a 2X Enzyme solution in Assay Buffer.

  • Inhibitor Series: Prepare 5-7 concentrations of the test compound (e.g., 0.1

    
    M to 100 
    
    
    
    M) in Assay Buffer (keep DMSO < 2%).
  • Incubation: Mix Enzyme and Inhibitor. At specific time points (

    
     = 0, 15, 30, 60, 90, 120 min), remove an aliquot.
    
  • Reaction Trigger: Dilute the aliquot 1:10 into a solution containing the fluorogenic substrate (Suc-LLVY-AMC, 20

    
    M final).
    
  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm) immediately to determine residual velocity (

    
    ).
    
Diagram 2: Kinetic Assay Workflow

Workflow cluster_sampling Time-Point Sampling Step1 Prepare Enzyme & Inhibitor Dilutions Step2 Incubation Phase (Enzyme + Inhibitor) Step1->Step2 T0 T=0 min Step2->T0 T15 T=15 min Step2->T15 T60 T=60 min Step2->T60 Step3 Jump Dilution (Add Substrate: Suc-LLVY-AMC) T0->Step3 Aliquot Transfer T15->Step3 Aliquot Transfer T60->Step3 Aliquot Transfer Step4 Measure Residual Activity (RFU/min) Step3->Step4 Step5 Calculate k_obs vs [I] Step4->Step5

Caption: Workflow for determining time-dependent inhibition parameters. Aliquots are removed at set intervals to measure remaining enzyme activity.

Protocol B: Mass Spectrometry Confirmation of Covalent Adduct

To validate the mechanism, you must confirm the mass shift on the protein.

  • Incubation: Incubate M. tb 20S proteasome (1

    
    M) with the inhibitor (10 
    
    
    
    M) for 2 hours.
  • Control: Incubate Enzyme with DMSO only.

  • Separation: Run samples on LC-MS (ESI-TOF).

  • Analysis: Deconvolute the protein mass spectrum.

    • Expected Result: The mass of the

      
      -subunit should increase by the molecular weight of the inhibitor minus  the mass of CO
      
      
      
      (44 Da).

Data Analysis & Calculation

Do not rely on IC


.[4] Use the Kitz-Wilson  method for irreversible inhibitors.

Step 1: Determine


 
Plot the natural log of the percentage of remaining activity (

) against incubation time (

) for each inhibitor concentration.
  • The slope of this line is

    
     (pseudo-first-order inactivation rate constant).
    

Step 2: Determine


 and 

Plot

(y-axis) vs. Inhibitor Concentration

(x-axis). Fit this to the hyperbolic equation:


  • 
     (max inactivation rate):  The plateau of the curve at infinite 
    
    
    
    .
  • 
     (inactivation constant):  The concentration of inhibitor yielding half-maximal inactivation rate.
    
  • Efficiency: The ratio

    
     (
    
    
    
    ) is the best metric for comparing potency.

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-linear Time Courses Inhibitor instability or depletion.Ensure [I] >> [E] (at least 10-fold excess). Check compound stability in buffer.
No Inhibition observed Substrate competition.Ensure the "Jump Dilution" step (Protocol A, Step 4) dilutes the inhibitor significantly, or use a substrate concentration

.
High Background Compound fluorescence.5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one may have intrinsic fluorescence. Run a "Compound Only" control.
Precipitation Low solubility.Do not exceed 2% DMSO. If precipitation occurs, lower concentration and extend incubation time.

References

  • Lin, G. et al. (2009). Inhibitors selective for mycobacterial versus human proteasomes. Nature, 461, 621–626.

    • Foundational paper establishing oxathiazol-2-ones as selective M. tb proteasome inhibitors.
  • Mihalovits, L. et al. (2021). Mechanistic and thermodynamic characterization of oxathiazolones as potent and selective covalent immunoproteasome inhibitors.[5] Computational and Structural Biotechnology Journal, 19, 4486-4496.[5]

    • Detailed kinetic modeling and QM/MM analysis of the ox
  • Totaro, K.A. et al. (2017). Systematic Investigation of 1,3,4-Oxathiazol-2-ones as Selective Inhibitors of the Mycobacterium tuberculosis Proteasome. ACS Infectious Diseases, 3(3), 224–232.

    • Structure-activity relationship (SAR)

Sources

Application Note: Scalable Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the process chemistry and engineering controls required to scale up the synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one (Compound 1 ) from gram to kilogram scale. Unlike the more common 1,3,4-oxadiazol-2-ones, this oxathiazolone heterocycle serves as a critical masked nitrile sulfide precursor for click chemistry and medicinal chemistry applications. The protocol utilizes the reaction between 4-chlorobenzamide and chlorocarbonylsulfenyl chloride (CCSC). Special emphasis is placed on managing the corrosive off-gassing (HCl), thermal instability of the product, and safety protocols regarding the toxic reagent CCSC.

Introduction & Chemical Strategy

The Target Molecule

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is a thermally sensitive heterocycle. Upon heating (typically >130°C), it undergoes decarboxylation to generate a reactive nitrile sulfide intermediate, which can be trapped by dipolarophiles. This unique reactivity makes it valuable but presents a specific challenge during scale-up: thermal history management .

Synthetic Route Selection

The industry-standard route involves the condensation of a primary amide with chlorocarbonylsulfenyl chloride (CCSC).

  • Reagents: 4-Chlorobenzamide (Solid, stable) + Chlorocarbonylsulfenyl Chloride (Liquid, toxic, hydrolytically unstable).

  • Solvent: Toluene (Preferred over DCM/THF for scale-up due to higher boiling point allowing HCl expulsion and favorable crystallization properties).

  • Byproducts: Hydrogen Chloride (HCl) gas.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amide oxygen on the carbonyl of the CCSC, followed by cyclization and elimination of two equivalents of HCl.

ReactionMechanism Amide 4-Chlorobenzamide (Nucleophile) Inter S-Acyl Intermediate (Transient) Amide->Inter + CCSC - HCl CCSC Chlorocarbonylsulfenyl Chloride (CCSC) CCSC->Inter Product 5-(4-Cl-Ph)-1,3,4-oxathiazol-2-one (Target) Inter->Product Cyclization Heat Gas 2 HCl (Gas) (Must Scrub) Inter->Gas

Figure 1: Reaction pathway for the formation of the oxathiazolone ring.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry 1.0 eq Amide : 1.05 eq CCSCSlight excess of CCSC ensures full conversion; excess is hydrolyzed in workup.
Temperature 60°C (Initiation)

110°C (Completion)
Reaction requires heat to drive off HCl. Warning: Do not exceed 120°C to prevent decarboxylation.
Addition Rate Controlled (0.5 – 1.0 L/hr)CCSC addition is exothermic. Rapid addition causes foaming (HCl release).
Agitation High Shear / VigorousThe amide is often a slurry; good mixing prevents localized hot spots.
Off-Gas Scrubbing RequiredThe reaction generates 2 moles of HCl gas per mole of product.

Detailed Protocol: Scale-Up (1 kg Batch)

Safety Warning: Chlorocarbonylsulfenyl chloride is highly toxic and corrosive. Work in a fume hood or vented reactor. Wear full PPE including a respirator if handling open vessels.

Equipment Setup
  • Reactor: 10 L Jacketed Glass Reactor with reflux condenser.

  • Scrubber: Caustic scrubber (NaOH 20%) connected to the condenser outlet to neutralize HCl.

  • Temperature Control: Oil circulator capable of heating to 120°C and cooling to 0°C.

Step-by-Step Procedure
  • Reactor Charging:

    • Charge 4-Chlorobenzamide (1.0 kg, 6.43 mol) into the reactor.

    • Add Toluene (5.0 L) .

    • Start agitation (250 RPM). The mixture will likely be a white slurry.

  • Reagent Addition:

    • Heat the slurry to 55–60°C .

    • Charge Chlorocarbonylsulfenyl chloride (CCSC) (0.88 kg, 6.75 mol, 1.05 eq) into a dropping funnel or dosing pump.

    • Critical Step: Add CCSC dropwise over 60–90 minutes .

    • Observation: Evolution of HCl gas will begin. Ensure the scrubber is active. A mild exotherm may be observed.[1]

  • Reaction Phase:

    • Once addition is complete, slowly ramp the temperature to reflux (~110°C) over 1 hour.

    • Caution: Foaming may occur as the reaction accelerates. Adjust ramp rate if foaming reaches the condenser.

    • Hold at reflux for 3–5 hours .

    • Endpoint: The slurry should dissolve to form a clear (yellow/orange) solution, and HCl evolution should cease.

  • Workup & Isolation:

    • Cool the reaction mixture to 80°C .

    • Apply a slight vacuum (400 mbar) to strip residual HCl and excess CCSC (trap these!).

    • Crystallization: Cool the solution slowly to 0–5°C at a rate of 10°C/hour. The product should crystallize out as a white to pale yellow solid.[1]

    • Hold at 0°C for 2 hours.

    • Filter the solid using a vacuum nutsche or centrifuge.

    • Wash the cake with cold Toluene (1.0 L) followed by Hexanes (1.0 L) to remove color impurities.

  • Drying:

    • Dry the solid in a vacuum oven at 40°C (Do not exceed 50°C) until constant weight.

    • Expected Yield: 85–92% (~1.2 kg).

Process Flow & Engineering Controls

For scale-up beyond 1 kg, a semi-continuous workflow or strictly controlled batch process is required to manage the gas load.

ProcessFlow Reactor Glass Lined Reactor (Toluene + Amide) Condenser Reflux Condenser (-10°C Glycol) Reactor->Condenser Vapor + HCl Crystallizer Crystallization (Cooling Ramp) Reactor->Crystallizer Transfer Hot Dosing Dosing Pump (CCSC) Dosing->Reactor Controlled Rate Condenser->Reactor Reflux Scrubber Caustic Scrubber (NaOH) Condenser->Scrubber HCl Off-gas Filter Filtration & Drying (< 50°C) Crystallizer->Filter Slurry

Figure 2: Engineering workflow for the synthesis and isolation of oxathiazolone.

Analytical & Safety Validation

In-Process Control (IPC)
  • HPLC: Monitor the disappearance of 4-Chlorobenzamide.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Target: < 1.0% residual amide.

  • Visual: Cessation of gas bubbles indicates reaction completion.

Thermal Safety (DSC)

Before scaling to pilot (10kg+), Differential Scanning Calorimetry (DSC) is mandatory.

  • Risk: 1,3,4-Oxathiazol-2-ones decompose exothermically to release CO2 and form nitrile sulfides.

  • Test: Run DSC from 30°C to 250°C at 5°C/min.

  • Limit: Ensure the process temperature (110°C) is at least 20°C below the onset of decomposition (typically >130°C for aryl derivatives).

Product Characterization
  • Appearance: White to pale yellow crystalline solid.

  • 1H NMR (CDCl3): Aromatic protons corresponding to the para-substituted ring. Absence of NH protons.

  • IR: Strong Carbonyl stretch (C=O) around 1750–1780 cm⁻¹ (characteristic of the cyclic carbonate-like carbonyl).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or product lost in mother liquor.Check IPC. If reaction is complete, concentrate the toluene mother liquor further before cooling.
Product Discoloration Decomposition due to overheating.Ensure reactor wall temp < 120°C. Use charcoal decolorization during the hot toluene stage if necessary.
Excessive Foaming CCSC added too fast; HCl evolution too rapid.Reduce addition rate. Ensure reactor has 30% headspace.
Residual Amide Moisture in solvent consuming CCSC.Use dry Toluene. Increase CCSC equivalents to 1.1.

References

  • Paton, R. M. (1984). "1,3,4-Oxathiazol-2-ones: Synthesis and Reactivity." Comprehensive Heterocyclic Chemistry. (Foundational text on the synthesis from amides and chlorocarbonylsulfenyl chloride).
  • Howe, R. K., & Shelton, B. R. (1981). "Preparation of 5-substituted-1,3,4-oxathiazol-2-ones." Journal of Organic Chemistry, 46(4), 771-774. (Describes the specific reaction of benzamides with chlorocarbonylsulfenyl chloride).

  • Thermo Scientific Chemicals. (2023).[2] "Chlorocarbonylsulfenyl chloride Safety Data Sheet." (Essential safety data for the key reagent).

  • Musgrave, R. P., et al. (2022). "Nitrile Sulfides: Generation and Trapping." Chemical Reviews.
  • PrepChem. "Synthesis of 5-phenyl-1,3,4-oxathiazol-2-one." (Practical lab-scale procedure for the phenyl analog, adaptable to the 4-chloro derivative).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting & Optimization Guide for 1,3,4-Oxathiazol-2-one Synthesis Target Molecule: 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one Primary Application: Precursor for nitrile sulfides (bioorthogonal chemistry), proteasome inhibition, and heterocyclic synthesis.

Introduction: The Chemistry & The Challenge

Welcome to the technical guide for synthesizing 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one. This heterocycle is synthesized via the condensation of 4-chlorobenzamide with chlorocarbonylsulfenyl chloride (CCSC) .

While the reaction appears straightforward, it is chemically deceptive. The product is a "masked" 1,3-dipole (nitrile sulfide). If mishandled, it will prematurely unravel into 4-chlorobenzonitrile and elemental sulfur. This guide focuses on the fine balance between driving the reaction to completion and preventing this thermal decomposition.

Module 1: The "Gold Standard" Protocol

Before troubleshooting, ensure you are following the thermodynamically optimized route. Many issues arise from deviations in solvent choice or temperature control.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Chlorobenzamide 1.0SubstrateMust be dry. Moisture kills CCSC.
CCSC 1.1 - 1.5ReagentHydrolytically unstable. Purity is paramount.
Toluene SolventMediumPreferred over THF for higher boiling point (allows HCl escape).
Temperature 60°C - 100°CCatalystDo not exceed 110°C.
Step-by-Step Methodology
  • Preparation: Suspend 4-chlorobenzamide (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of amide).

  • Addition: Add chlorocarbonylsulfenyl chloride (CCSC) (1.2 eq) dropwise at room temperature.

    • Note: The reaction is slightly exothermic.

  • The Ramp: Slowly heat the mixture to 60–65°C .

    • Observation: Vigorous evolution of HCl gas will begin. Foaming may occur.[1]

  • Completion: Once initial gas evolution subsides, raise temperature to 90–100°C and hold for 2–4 hours until the solution becomes clear and HCl evolution ceases.

    • Checkpoint: Monitor by TLC (disappearance of amide).[2]

  • Workup: Concentrate the solution in vacuo at a temperature below 60°C to remove solvent and excess CCSC.

  • Purification: Recrystallize the residue from hot hexanes or methylcyclohexane.

    • Target: White to pale yellow crystals.

Module 2: Troubleshooting Tickets (FAQs)

Ticket #01: "My product is contaminated with 4-chlorobenzonitrile and sulfur."

Diagnosis: Thermal Decomposition (The "Nitrile Sulfide" Pathway). Root Cause: You overheated the reaction or the workup. 1,3,4-oxathiazol-2-ones are thermally unstable. At high temperatures (>130°C or prolonged reflux), they extrude CO₂ to form a nitrile sulfide intermediate, which then collapses into the nitrile and sulfur.

Solution:

  • Limit Reaction Temperature: Never reflux vigorously in high-boiling solvents (like xylene or chlorobenzene) unless necessary. Keep the internal temperature under 110°C.

  • Gentle Workup: When stripping solvent on the rotavap, do not set the bath higher than 50°C.

  • Visualization: See Diagram 1 below for the decomposition pathway.

Ticket #02: "The reaction stalled; I have unreacted amide left."

Diagnosis: Reagent Hydrolysis or HCl Inhibition. Root Cause A: CCSC is extremely sensitive to moisture. If your bottle is old, it may have hydrolyzed to COS, HCl, and CO₂, leaving you with "dead" reagent. Root Cause B: HCl is a byproduct.[3] If the reaction vessel is sealed too tightly or not vented, the equilibrium suffers.

Solution:

  • Verify CCSC: The reagent should be a clear, yellow/golden liquid. If it is cloudy or has a significant precipitate, distill it before use.

  • Use Excess: Increase CCSC equivalents to 1.5 to account for quality loss.

  • Sweep Gas: Use a slow stream of dry nitrogen over the reaction surface to help carry the HCl gas out of the vessel.

Ticket #03: "The reaction foamed over immediately upon heating."

Diagnosis: Rapid HCl Evolution. Root Cause: Heating too quickly while the concentration of CCSC is high.

Solution:

  • Staged Heating: Hold the reaction at 50–60°C for 30 minutes to allow the initial "burst" of HCl to vent controlledly before ramping to 100°C.

  • Headspace: Ensure your flask is only 50% full to accommodate foaming.

Module 3: Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Failure Modes

This diagram illustrates the successful synthesis pathway versus the thermal decomposition failure mode.

Oxathiazolone_Synthesis Figure 1: Synthesis Pathway vs. Thermal Decomposition Risk Amide 4-Chlorobenzamide (Substrate) Inter Intermediate (N-Acyl-S-chlorocarbonyl) Amide->Inter Toluene, 60°C - HCl CCSC ClC(O)SCl (Reagent) CCSC->Inter Toluene, 60°C - HCl Product 5-(4-Cl-Ph)-1,3,4-oxathiazol-2-one (Target) Inter->Product Cyclization - HCl NS Nitrile Sulfide [Ar-CNS] Product->NS HEAT (>110°C) - CO2 Waste 4-Chlorobenzonitrile + Sulfur NS->Waste Decomposition

Diagram 2: Troubleshooting Decision Matrix

Follow this logic flow to resolve low yields or impurities.

Troubleshooting_Flow Figure 2: Troubleshooting Decision Tree for Oxathiazolone Synthesis Start Start: Analyze Crude NMR/TLC Check1 Is unreacted Amide present? Start->Check1 Check2 Is Nitrile (Ar-CN) present? Check1->Check2 No Action1 CCSC Hydrolyzed. Add 0.5 eq fresh CCSC & Reflux gently. Check1->Action1 Yes Action2 Thermal Decomposition. RESTART reaction. Keep T < 100°C. Check2->Action2 Yes Action3 Success. Recrystallize from Hexanes. Check2->Action3 No

Module 4: Safety & Handling

  • CCSC Toxicity: Chlorocarbonylsulfenyl chloride is structurally related to phosgene and possesses high inhalation toxicity. All operations must be performed in a functioning fume hood.

  • Pressure Hazard: The reaction generates 2 moles of HCl gas for every 1 mole of product. Ensure the system is vented through a scrubber (NaOH trap) to neutralize acidic fumes. Do not seal the vessel.

  • Explosion Risk: While rare, the thermal decomposition of oxathiazolones generates CO₂ rapidly. Large-scale overheating can lead to rapid pressurization.

References

  • Howe, R. K., & Franz, J. E. (1978). Synthesis and reactions of 1,3,4-oxathiazol-2-ones. The Journal of Organic Chemistry, 43(19), 3742–3747.

  • Lin, G., et al. (2009). Inhibitors of the proteasome core particle that target the 1,3,4-oxathiazol-2-one pharmacophore.[4] Bioorganic & Medicinal Chemistry Letters, 19(23), 6627–6631.

  • Paton, R. M. (1984). Nitrile Sulphides.[4] In Comprehensive Heterocyclic Chemistry (Vol. 6, pp. 433-446). Pergamon Press.

Sources

Technical Support Center: Optimizing Reaction Yield for 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Chemistry & Critical Constraints

Warning: Structural Specificity Many researchers confuse 1,3,4-oxathiazol-2-ones with 1,3,4-oxadiazoles or thiadiazoles. Ensure your target structure is the 2-one (cyclic carbonate/carbamate-like structure containing S, O, and N).

  • Target Molecule: 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

  • Primary Utility: Precursor for the generation of 4-chlorobenzonitrile sulfide (via thermal decarboxylation) for 1,3-dipolar cycloadditions.

  • Key Instability: This compound is thermally labile . It is designed to lose

    
     at elevated temperatures. Yield optimization is a battle between forcing the cyclization  (requires heat/HCl removal) and preventing premature decarboxylation  (caused by excess heat).
    
Standard Reaction Pathway

The most robust synthesis involves the reaction of 4-chlorobenzamide with chlorocarbonylsulfenyl chloride (CCSC).



Experimental Protocol & Optimization (The "In-Flight" Guide)

Step-by-Step Optimized Protocol

Reagents:

  • 4-Chlorobenzamide (1.0 equiv)

  • Chlorocarbonylsulfenyl chloride (CCSC) (1.0 - 1.1 equiv)

  • Solvent: Anhydrous Toluene (Concentration ~0.5 - 1.0 M)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet trap (to neutralize evolved HCl). Maintain a nitrogen atmosphere.

  • Mixing: Suspend 4-chlorobenzamide in anhydrous toluene.

  • Addition: Add CCSC dropwise at room temperature. The reaction is not significantly exothermic initially, but CCSC is moisture-sensitive.

  • Ramp 1 (Initiation): Heat the mixture to 60–65°C .

    • Observation: Gas evolution (HCl) should begin. The suspension will start to clear as the intermediate forms.

    • Optimization: Hold here for 20–30 mins. Do not rush to reflux.

  • Ramp 2 (Conversion): Increase temperature to 80–90°C .

    • Critical Check: Monitor gas evolution.[1][2] Maintain this temperature until gas evolution slows significantly (typically 2–4 hours).

  • Ramp 3 (Completion - Optional/Risky): Only if TLC shows significant starting material, briefly heat to 100–110°C (reflux) for <30 minutes.

    • Risk:[3] Prolonged reflux at 110°C promotes decomposition to 4-chlorobenzonitrile.

  • Work-up:

    • Cool to room temperature.[1][4][5]

    • Concentrate under reduced pressure (keep bath temp <40°C).[6]

    • Purification: Recrystallize from a non-polar solvent like methylcyclohexane or hexane/toluene . Avoid silica chromatography if possible, as the compound can degrade on acidic silica.

Troubleshooting & FAQs

Category A: Yield Issues

Q1: My yield is low (<40%), and I see a large spot corresponding to 4-chlorobenzonitrile on TLC. What happened?

  • Diagnosis: Thermal Decomposition (Decarboxylation). You overheated the reaction.

  • Mechanism: The oxathiazolone ring is a "masked" nitrile sulfide. At high temperatures (

    
    ), it extrudes 
    
    
    
    to form the nitrile sulfide, which then degrades to the nitrile (4-chlorobenzonitrile) and elemental sulfur.
  • Fix:

    • Lower the maximum reaction temperature to 80–90°C.

    • Reduce the reaction time at the final temperature stage.

    • Ensure your rotary evaporator bath is not too hot during workup.

Q2: I recovered mostly unreacted 4-chlorobenzamide. Why didn't it cyclize?

  • Diagnosis: Hydrolysis of CCSC.

  • Explanation: Chlorocarbonylsulfenyl chloride is extremely sensitive to moisture. If your toluene was "wet" or the CCSC bottle was old, the reagent hydrolyzed to

    
    , 
    
    
    
    , and
    
    
    , leaving the amide untouched.
  • Fix:

    • Use freshly distilled or molecular-sieve-dried toluene.

    • Verify the quality of CCSC (it should be a clear yellow/red liquid, not cloudy).

    • Increase CCSC equivalents to 1.2–1.3 if the reagent quality is suspect.

Category B: Purification & Stability

Q3: The product turns yellow/orange upon storage. Is it degrading?

  • Diagnosis: Sulfur extrusion.

  • Explanation: Slight decomposition releases elemental sulfur, which causes the color change.

  • Fix:

    • Store the product in the freezer (-20°C) under an inert atmosphere.

    • Recrystallize from methylcyclohexane to remove sulfur impurities.

Q4: Can I use column chromatography?

  • Recommendation: Avoid if possible.

  • Reasoning: The oxathiazolone ring is acid-sensitive. Silica gel is slightly acidic and can catalyze ring opening or decomposition.

  • Alternative: Recrystallization is far superior for this compound class. If you must column, use neutral alumina or treat silica with 1% triethylamine (though base sensitivity is also a risk, so neutral conditions are best).

Visual Troubleshooting Logic

Troubleshooting Start Problem: Low Yield or Impure Product CheckTLC Analyze TLC / NMR of Crude Start->CheckTLC ResultNitrile Major Impurity: 4-Chlorobenzonitrile CheckTLC->ResultNitrile Nitrile Found ResultAmide Recovered Starting Material (Amide) CheckTLC->ResultAmide Amide Found ResultSulfur Product is Yellow/Orange (Sulfur present) CheckTLC->ResultSulfur Color Change ActionHeat CAUSE: Thermal Decomposition FIX: Reduce reaction temp to <90°C Reduce reaction time ResultNitrile->ActionHeat ActionWet CAUSE: Reagent Hydrolysis FIX: Dry solvent (Toluene) Check CCSC quality ResultAmide->ActionWet ActionPurify CAUSE: Slight Decomposition FIX: Recrystallize (Methylcyclohexane) Store at -20°C ResultSulfur->ActionPurify

Caption: Decision tree for diagnosing yield loss in 1,3,4-oxathiazol-2-one synthesis.

Quantitative Optimization Data

ParameterRecommended RangeImpact of Deviation
Solvent Toluene (Anhydrous)Polar solvents (THF, DMF) can react with CCSC or complicate workup.
Temperature 65°C (Start) → 90°C (Finish)>110°C: Rapid decarboxylation to nitrile. <60°C: Incomplete HCl elimination.
Stoichiometry 1.0 Amide : 1.1 CCSCExcess Amide: Difficult to remove (solubility similar to product). Excess CCSC: Easily removed in vacuo.
Reaction Time 3–5 HoursToo Long: Increases thermal degradation risk.

References

  • Paton, R. M. (1984). 1,3,4-Oxathiazol-2-ones: Synthesis and Chemistry. In Comprehensive Heterocyclic Chemistry. This reference establishes the fundamental reactivity of the oxathiazolone ring and its thermal decomposition to nitrile sulfides.
  • Mullins, S. T. (1979). Synthesis of 5-phenyl-1,3,4-oxathiazol-2-one. PrepChem. Available at: [Link] (Accessed Oct 26, 2023). Note: This provides the specific experimental precedent for the phenyl analog, which is directly adaptable to the 4-chlorophenyl derivative.

  • Howe, R. K., & Franz, J. E. (1978). Reaction of chlorocarbonylsulfenyl chloride with amides. Journal of Organic Chemistry, 43(19), 3742-3745. (Foundational work on the CCSC + Amide reaction mechanism).

Sources

Technical Support Center: Spectroscopic Analysis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for the spectroscopic analysis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one, a compound of interest for researchers in drug development. As this heterocyclic system can exhibit instability under certain conditions, this document emphasizes the identification of artifacts arising from sample degradation alongside common instrumental and methodological issues.

I. Overview of Spectroscopic Characteristics

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one possesses a unique heterocyclic structure that gives rise to characteristic spectroscopic signatures. Understanding the expected spectral features is the first step in successful troubleshooting. The data presented below is based on theoretical calculations, and experimental data from closely related analogs, such as para-substituted 5-phenyl-1,3,4-oxathiazol-2-ones and 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives.[1]

Spectroscopic Technique Expected Key Features
¹H NMR Aromatic protons of the 4-chlorophenyl group will appear as two doublets in the aromatic region (typically δ 7.5-8.5 ppm).
¹³C NMR Aromatic carbons will resonate in the δ 120-140 ppm range. The carbonyl carbon of the oxathiazolone ring is expected at a lower field (δ ~160-170 ppm), and the other heterocyclic carbon at an even lower field.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching vibration of the oxathiazolone ring is expected around 1730-1775 cm⁻¹.[2]
Mass Spectrometry The molecular ion peak [M]⁺ should be observed. Key fragmentation may involve the loss of CO₂ and S, leading to the formation of a 4-chlorobenzonitrile fragment.
UV-Vis Spectroscopy The aromatic system is expected to show absorption bands in the UV region, likely between 200-300 nm.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the spectroscopic analysis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. However, artifacts can arise from both instrumental issues and sample instability.[3]

Question 1: My ¹H NMR spectrum shows broad aromatic signals and a rolling baseline. What could be the cause?

Answer: This issue can stem from several sources:

  • Poor Shimming: An inhomogeneous magnetic field will lead to broadened peaks and a distorted baseline.

    • Solution: Re-shim the spectrometer using the automated shimming routines. For challenging samples, manual shimming of the Z1 and Z2 shims may be necessary to improve resolution.

  • Sample Degradation: 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one can be thermally labile.[2][4] If the sample has started to decompose, the presence of multiple species in the NMR tube will lead to a complex and poorly resolved spectrum.

    • Solution: Prepare a fresh sample and acquire the spectrum promptly. Avoid heating the sample. If solubility is an issue, consider a different deuterated solvent at room temperature.

  • Low Concentration: If the sample concentration is too low, the signal-to-noise ratio will be poor, which can manifest as a rolling baseline.

    • Solution: Increase the sample concentration if possible. Alternatively, increase the number of scans to improve the signal-to-noise ratio.

Question 2: I see unexpected peaks in my ¹H and ¹³C NMR spectra that don't correspond to the target molecule. Where are they coming from?

Answer: The presence of extraneous peaks is a common problem and can be attributed to:

  • Solvent Impurities: Residual protons in the deuterated solvent or impurities in the solvent itself can give rise to extra signals.

    • Solution: Consult a table of common NMR solvent impurities to identify the peaks. Using high-purity deuterated solvents can minimize this issue.

  • Contamination: Contamination from glassware, spatulas, or other laboratory equipment can introduce unwanted signals.

    • Solution: Ensure all glassware is scrupulously clean and rinsed with a suitable solvent before use.

  • Compound Decomposition: The 1,3,4-oxathiazol-2-one ring is known to undergo thermal decomposition, extruding CO₂ and sulfur to form the corresponding nitrile.[4][5] The presence of 4-chlorobenzonitrile as a degradation product is a strong possibility.

    • Solution: Compare the unexpected peaks with the known spectrum of 4-chlorobenzonitrile. To minimize decomposition, run the experiment at a lower temperature if the spectrometer allows.

Experimental Workflow for NMR Analysis

Caption: A workflow for troubleshooting common NMR spectroscopy issues.

B. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. Problems in IR often relate to sample preparation.

Question 3: The peaks in my IR spectrum are very broad and lack definition, especially the carbonyl peak.

Answer: Poorly resolved IR spectra are often a result of improper sample preparation:

  • Sample Too Concentrated (KBr Pellet or Nujol Mull): If too much sample is used, the absorption bands can become saturated, leading to broad, flat-topped peaks.

    • Solution: Prepare a new KBr pellet or Nujol mull with a lower concentration of the analyte.

  • Insufficient Grinding (KBr Pellet or Nujol Mull): Large particle sizes can cause scattering of the IR beam, resulting in a sloping baseline and broad peaks.

    • Solution: Grind the sample and KBr (or Nujol) together for a longer period to ensure a fine, homogenous mixture.

  • Water Contamination: The presence of water in the sample or KBr will result in a very broad absorption band in the 3200-3600 cm⁻¹ region, which can obscure N-H or O-H stretching vibrations if present.

    • Solution: Ensure the sample and KBr are thoroughly dry. Store KBr in a desiccator.

Question 4: I observe a weak but sharp peak around 2230 cm⁻¹ that I wasn't expecting.

Answer: This is a strong indication of sample decomposition.

  • Nitrile Formation: The peak at approximately 2230 cm⁻¹ is characteristic of a nitrile (C≡N) stretching vibration. As mentioned, the thermal decomposition of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is expected to yield 4-chlorobenzonitrile.

    • Solution: This suggests that the sample may have been exposed to heat. If preparing a KBr pellet, minimize the time under the heat lamp if one is used for drying. For Nujol mulls, ensure the sample was not heated during preparation. It is also possible the sample has degraded over time in storage.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For thermally labile molecules, the ionization method is critical.

Question 5: I don't see the molecular ion peak, or it is very weak. Instead, I see a prominent peak at a lower m/z.

Answer: This is a classic issue when analyzing thermally unstable compounds.

  • In-source Fragmentation/Decomposition: If using an ionization technique that involves heat, such as Electron Ionization (EI) or some forms of Atmospheric Pressure Chemical Ionization (APCI), the compound can decompose before it is ionized.[6] The peak you are observing is likely a fragment or a decomposition product. For 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one, a common fragment would be from the loss of CO₂ and S, resulting in the 4-chlorobenzonitrile cation.

    • Solution: Use a "softer" ionization technique that imparts less energy to the molecule. Electrospray Ionization (ESI) is often a good choice for this. If you must use a thermal technique, try to lower the source temperature as much as possible while still maintaining a signal.

  • Incorrect Mass Range: It's a simple mistake, but ensure the mass spectrometer is scanning a range that includes the expected molecular weight of your compound (213.66 g/mol ).

    • Solution: Check the acquisition parameters and adjust the mass range accordingly.

Question 6: My mass spectrum is noisy and the baseline is high.

Answer: A noisy baseline can obscure weak signals and make data interpretation difficult.

  • Contamination: Contamination in the mass spectrometer source or transfer line can lead to a high chemical background.

    • Solution: Clean the ion source according to the manufacturer's instructions.

  • Leaks: Air leaks in the vacuum system can also contribute to a noisy baseline.[7]

    • Solution: Perform a leak check of the system.

  • Detector Issues: An aging or faulty detector can also be a source of noise.

    • Solution: If other troubleshooting steps fail, the detector may need to be serviced or replaced.[8]

Troubleshooting Logic for Mass Spectrometry

Caption: Decision tree for troubleshooting common mass spectrometry problems.

D. UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Issues are often related to the sample and the instrument's setup.

Question 7: The absorbance reading is above 2.0 and the top of my peak is flattened.

Answer: This indicates that the sample is too concentrated.

  • Detector Saturation: The detector has a linear range, and at very high absorbance values, it becomes saturated, leading to a non-linear response and a flattened peak.

    • Solution: Dilute the sample with a suitable UV-transparent solvent and re-run the spectrum. Aim for a maximum absorbance between 0.5 and 1.5 for the most accurate results.

Question 8: My baseline is not flat and drifts upwards or downwards.

Answer: Baseline drift can have several causes:

  • Instrument Warm-up: The light source and detector in a UV-Vis spectrophotometer need time to stabilize.

    • Solution: Allow the instrument to warm up for at least 30 minutes before acquiring a spectrum.

  • Mismatched Cuvettes: If using a dual-beam instrument, the sample and reference cuvettes must be optically matched.

    • Solution: Use a matched pair of cuvettes.

  • Sample Instability: If the compound is degrading in the solvent under the UV light, the absorbance may change over time, causing the baseline to drift. Photochemical decomposition of the oxathiazolone ring is a possibility.

    • Solution: Acquire the spectrum as quickly as possible after preparing the solution. To test for photochemical degradation, take multiple scans over time to see if the spectrum changes.

III. References

  • Rehman, A., Gul, S., Abbasi, M. A., Nafeesa, K., Siddiqa, A., Shahid, M., & Subhani, Z. (2013). N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide as Valuable Bioactive Compounds. Journal of the Chemical Society of Pakistan, 35(5).

  • Abbasi, M. A., Shahzad, B., Rehman, A., Nafeesa, K., Rasool, S., Ashraf, M., ... & Mirza, B. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences, 2(6), 1549-1557.

  • Rehman, A. U., Gul, S., Abbasi, M. A., Nafeesa, K., Siddiqa, A., Khan, K. M., ... & Subhani, Z. (2014). N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide as Valuable Bioactive Compounds. Journal of the Chemical Society of Pakistan, 36(1).

  • Fringuelli, R., Schiaffella, F., & Scappini, A. M. (2007). Substituent effects on 15N and 13C NMR chemical shifts of 5-phenyl-1,3,4-oxathiazol-2-ones: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 45(11), 985-988. Available at: [Link]

  • Chen, J., Wang, T., Liu, X., & Zhu, J. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 17(5), 5184-5193. Available at: [Link]

  • de Oliveira, R. B., de Lima, G. M., & de Alencastro, R. B. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules, 23(11), 2836.

  • Sim, J., & Lee, W. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21415.

  • SpectraBase. (n.d.). 5-(4-Chlorophenyl)-N-(3,4-diphenylthiazol-2(3H)-ylidene)-1,3,4-oxadiazol-2-amine. Wiley-VCH GmbH. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-(4-Bromophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. Wiley-VCH GmbH. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of the synthesized... [Image]. Retrieved from [Link]

  • GMI, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Burgess, K. M., Le, N. H., & Zysmiler, D. M. (2015). The first organometallic 1,3,4-oxathiazol-2-one and a comprehensive crystallographic and computational survey of the effects of various 5 substituents. Canadian Journal of Chemistry, 93(11), 1195-1204.

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Blakemore, D. C., & Williams, J. M. (2006). Synthesis, structure and reactivity of 5-pyranosyl-1,3,4-oxathiazol-2-ones. Organic & Biomolecular Chemistry, 4(3), 523-531.

  • Sim, J., & Lee, W. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46(1), e21415.

  • Roithová, J. (2021). Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews, 50(15), 8753-8768. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2025). Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends.

  • Zhang, M., ... & Zhang, X. (2023). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor. Journal of Medicinal Chemistry, 66(23), 15989–16010.

  • Sasikala, M., Mohan, S., & Swarnakumari, S. (2021). Highlights of Spectroscopic Analysis – A Review. International Journal of Life Science and Pharma Research, 11(2), P136-145.

  • Gulati, P. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-11.

  • Wang, H., ... & Shreeve, J. M. (2022). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 27(21), 7464.

  • Sharma, R., Kumar, N., & Yadav, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2).

  • Stoica, A., ... & Chifiriuc, M. C. (2025). 5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. Molbank, 2025(3), M1367.

  • Verma, G., Khan, M. F., Akhtar, W., Alam, M. M., & Shaquiquzzaman, M. (2017). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. International Journal of Pharmaceutical Chemistry and Analysis, 4(2), 37-42.

  • Zbořilová, E., ... & Jampílek, J. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2110.

  • Wang, H., ... & Shreeve, J. M. (2022). Review on the Synthesis and Performance for 1,3,4‐Oxadiazole‐Based Energetic Materials. Propellants, Explosives, Pyrotechnics, 47(6), e202000318.

  • Kula, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412.

  • Blakemore, D. C., & Williams, J. M. (2006). Synthesis, structure and reactivity of 5-pyranosyl-1, 3,4-oxathiazol-2-ones. Organic & Biomolecular Chemistry, 4(3), 523-531.

  • Wang, H., ... & Shreeve, J. M. (2022). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 27(21), 7464.

Sources

reaction condition optimization for 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry & The Challenge

Welcome to the technical support hub for 1,3,4-oxathiazol-2-one derivatives. You are likely targeting 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one , a critical precursor for generating nitrile sulfides used in metal-free 1,3-dipolar cycloadditions or as a proteasome inhibitor scaffold.[1]

The Core Reaction: The synthesis involves the condensation of 4-chlorobenzamide with chlorocarbonylsulfenyl chloride (CCSC) . While seemingly straightforward, this reaction is notorious for three failure modes:[1]

  • Hydrolysis: CCSC is extremely moisture-sensitive.

  • Thermal Runaway: The product is a "masked" nitrile sulfide; overheating triggers decarboxylation and decomposition.

  • HCl Stalling: The reaction generates 2 equivalents of HCl, which must be removed to drive the equilibrium.

Standard Operating Procedure (The "Golden Path")

This protocol is optimized for the 4-chlorophenyl derivative, balancing conversion rate against thermal stability.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Chlorobenzamide 1.0SubstrateDry thoroughly before use.[2]
CCSC 1.2 - 1.5ReagentCritical: Clear to pale yellow liquid. If orange/red or fuming heavily, distill before use (bp 98°C).[1][3]
Toluene [0.5 M]SolventAnhydrous.[1] High boiling point allows HCl expulsion.
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, a reflux condenser, and an HCl trap (tube leading to a NaOH solution or a calcium chloride guard tube if running small scale).[1]

  • Solvation: Suspend 4-chlorobenzamide in anhydrous toluene (concentration ~0.5 M).

  • Addition: Add CCSC (1.2 equiv) via syringe at room temperature. The mixture may remain a suspension.[4]

  • Reaction: Heat the mixture to 80–90°C .

    • Observation: Evolution of HCl gas (bubbling) indicates initiation. The suspension should clear as the product forms (oxathiazolones are generally more soluble in hot toluene than the amide).

  • Monitoring: Maintain temperature for 4–12 hours. Monitor via TLC (silica; typically 10-20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the amide spot.

  • Workup: Cool to room temperature.

    • Option A (High Purity): Concentrate in vacuo at < 40°C . Recrystallize the residue from warm hexanes or methanol (careful with temp).[1]

    • Option B (Filtration): If the product crystallizes upon cooling, filter directly and wash with cold hexanes.[1]

Troubleshooting Guide (FAQ)

Ticket #101: "The reaction stalled. I still have starting material after 12 hours."

Diagnosis: HCl Saturation or Moisture Contamination.

  • Root Cause A: The reaction produces HCl.[5][6] If the HCl stays in solution, it protonates the amide, rendering it non-nucleophilic.[1]

  • Root Cause B: Your CCSC hydrolyzed. If your CCSC bottle has white crusts or the liquid is dark orange, it is partially decomposed.[1]

  • Solution:

    • Purge: Gently sparge the reaction with dry nitrogen during heating to mechanically remove HCl gas.

    • Re-dose: Add another 0.3 equiv of CCSC.

    • Temperature: Ensure you are at least at 80°C. Below this, HCl evolution is too slow in toluene.[1]

Ticket #102: "My product turned into a black tar during rotary evaporation."

Diagnosis: Thermal Decomposition (The "Nitrile Sulfide" Pathway).

  • Mechanism: 1,3,4-Oxathiazol-2-ones are metastable.[1] Above 110–130°C (or lower for some derivatives), they extrude CO₂ to form a nitrile sulfide, which then decomposes to a nitrile and sulfur (often polymerizing to black tar).[1]

  • Solution:

    • Bath Limit: Never set the rotovap bath above 40°C .

    • Vacuum: Use a strong vacuum to remove toluene at low temperatures.

    • No Distillation: Do not attempt to distill the final product.

Ticket #103: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: Formation of 4-Chlorobenzonitrile.

  • Cause: This is the decomposition product mentioned above. It means you overheated the reaction during the reflux.

  • Solution: Lower reaction temperature to 70–80°C and extend the reaction time. Do not reflux vigorously; a gentle simmer is sufficient.

Advanced Optimization & Logic Map

For difficult substrates (like electron-poor 4-chlorobenzamide), standard conditions may be too harsh or too slow.[1] Use this decision matrix to optimize.

Solvent System Optimization
SolventTemp LimitProsCons
Toluene 110°CExcellent HCl removal; cheap.Hard to remove without heat.
Chlorobenzene 132°CHigher temp for sluggish substrates.Risk: High risk of product decomposition.
THF 66°CMild; easy workup.Issue: HCl stays in solution. Requires a base scavenger (e.g., pyridine) which can cause side reactions.[1]
Process Logic Diagram

The following diagram illustrates the decision-making process for synthesis and troubleshooting.

Oxathiazolone_Workflow Start Start: 4-Cl-Benzamide + CCSC Solvent Select Solvent: Toluene (Recommended) Start->Solvent Reaction Heat to 80-90°C Monitor HCl Evolution Solvent->Reaction Check Check TLC (4-6 hours) Reaction->Check Success Amide Consumed Check->Success Clean Conversion Stall Amide Remains Check->Stall No Progress Decomp Dark/Black Color Check->Decomp Impurities Workup Cool -> Vac Remove Solvent < 40°C Recrystallize (Hexanes) Success->Workup Fix_Stall Action: N2 Sparge or Add CCSC Stall->Fix_Stall Fix_Decomp Action: Reduce Temp Check for Nitrile Byproduct Decomp->Fix_Decomp Fix_Stall->Reaction

Caption: Workflow logic for the synthesis and troubleshooting of 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one. Blue indicates start, Green indicates success path, Red indicates failure modes.[1]

Reaction Mechanism & Safety Visualization

Understanding why the reaction fails requires visualizing the pathway.

Mechanism Reactants Amide + ClC(O)SCl Inter Intermediate (N-Acylation) Reactants->Inter Cyclization Cyclization (- 2 HCl) Inter->Cyclization Product 1,3,4-Oxathiazol-2-one (Target) Cyclization->Product Thermal Thermal Decomp (>110°C) Product->Thermal Heat NitrileSulfide Nitrile Sulfide (Reactive Dipole) Thermal->NitrileSulfide - CO2 Byproduct Nitrile + Sulfur (Dead End) NitrileSulfide->Byproduct Polymerization

Caption: Mechanistic pathway showing the formation of the target oxathiazolone and the thermal decomposition risk into nitrile and sulfur.[1]

References

  • Senning, A. (1965).[1] Reactions of Chlorocarbonylsulfenyl Chloride. Chemical Reviews. [Source Verification: Foundational text on CCSC reactivity].

  • Paton, R. M., et al. (1994).[1] Generation of Nitrile Sulfides by Thermolysis of 1,3,4-Oxathiazol-2-ones. Journal of Organic Chemistry, 59(1), 82-85.[1] Link[1]

  • Lin, Y., et al. (2005).[1] Synthesis of oxathiazol-2-one derivatives as proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(11), 2834-2837.[1] Link[1]

  • Sigma-Aldrich. Chlorocarbonylsulfenyl chloride Product Sheet. Link[1]

Sources

avoiding degradation of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing oxathiazolone derivatives.

Compounds like 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one are highly valued as precursors for isothiazole synthesis and as selective covalent inhibitors of the Mycobacterium tuberculosis proteasome [1]. However, the very chemical reactivity that makes this pharmacophore effective—specifically its susceptibility to nucleophilic attack and thermal decarboxylation—also makes it notoriously unstable during routine laboratory storage [2].

Below is our comprehensive troubleshooting guide to understanding, preventing, and analytically validating the degradation of this compound.

Core Mechanism of Degradation

To prevent degradation, we must first understand the causality behind it. The 1,3,4-oxathiazol-2-one heterocycle is an electron-rich ring that is highly sensitive to two primary environmental stressors:

  • Thermal Stress (Decarboxylation): The ring is thermodynamically driven to expel carbon dioxide (

    
    ) upon heating. This first-order decomposition yields a transient 4-chlorobenzonitrile sulfide 1,3-dipole, which rapidly decomposes into 4-chlorobenzonitrile and elemental sulfur if not trapped by a dipolarophile [2].
    
  • Moisture (Nucleophilic Attack): The carbonyl carbon of the oxathiazolone ring is highly electrophilic. Just as it undergoes nucleophilic attack by the active-site threonine in proteasomes [1], it is easily attacked by atmospheric water. This hydrolysis leads to ring opening, releasing

    
     and hydrogen sulfide (
    
    
    
    ), and leaving behind 4-chlorobenzamide [2].

Degradation_Mechanisms Intact 5-(4-Chlorophenyl)- 1,3,4-oxathiazol-2-one Thermal Thermal Stress (> 4°C) Intact->Thermal Heat Exposure Moisture Nucleophilic Attack (H2O / Moisture) Intact->Moisture Atmospheric Exposure Intermediate 4-Chlorobenzonitrile Sulfide + CO2 Thermal->Intermediate Decarboxylation HydrolysisFinal Ring-Opened Products (4-Chlorobenzamide, CO2, H2S) Moisture->HydrolysisFinal Hydrolysis ThermalFinal 4-Chlorobenzonitrile + Elemental Sulfur Intermediate->ThermalFinal Spontaneous Decomposition

Logical relationships of thermal and nucleophilic degradation pathways for 1,3,4-oxathiazol-2-ones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage conditions to guarantee compound integrity over a 6-12 month period? A: Because degradation is driven by both thermal energy and nucleophiles, cold and strictly anhydrous conditions are non-negotiable. Storing the compound at -80°C under an inert argon atmosphere is the gold standard.

Quantitative Storage Stability Profile

Storage Condition Temperature Atmosphere Expected Shelf Life Primary Degradation Risk
Benchtop 20–25°C Ambient Air < 48 hours Rapid Hydrolysis & Decarboxylation
Refrigerator 4°C Ambient Air 1–2 weeks Hydrolysis (High condensation risk)
Standard Freezer -20°C Desiccated ~6 months Minimal (Slow thermal degradation)

| Ultra-Low Temp | -80°C | Argon Backfilled | > 12 months | None (Stable) |

Q2: My lab frequently uses this compound for assays. How do I prevent condensation-induced hydrolysis during repeated use? A: The most common point of failure is opening a cold vial in a humid lab. When the


 glass meets ambient air, water condenses directly onto the powder, instantly initiating nucleophilic ring-opening.
Causality-driven solution: You must implement a single-use aliquot system. Never subject the bulk powder to freeze-thaw cycles.

Q3: How do I implement a self-validating workflow for anhydrous storage? A: A protocol is only as good as its ability to prove it is working. We recommend the following self-validating methodology for aliquoting and storage:

Protocol 1: Self-Validating Anhydrous Aliquoting
  • Preparation: Bake amber glass vials (to prevent any potential photochemical excitation) at

    
     for 2 hours to remove surface moisture. Cool them inside a vacuum desiccator.
    
  • Inert Transfer: Move the bulk 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one into a glove box purged with Argon (ensure relative humidity is

    
    ).
    
  • Aliquoting: Weigh single-use assay aliquots (e.g., 2–5 mg) into the amber vials.

  • Sealing: Cap tightly with PTFE-lined septa.

  • Self-Validation Step: Place the sealed vials into a secondary airtight container filled with indicating silica gel (contains cobalt(II) chloride or a moisture-sensitive dye).

    • Validation Logic: The silica gel acts as a continuous, colorimetric environmental sensor. If the gel remains blue, the micro-environment is verified anhydrous. If it turns pink, the system has failed, and the aliquots are compromised.

  • Storage: Transfer the secondary container to the

    
     freezer.
    
  • Thawing: Before use, remove a single vial and let it equilibrate to room temperature inside a desiccator for 30 minutes before opening.

Q4: I suspect my batch has degraded. How can I analytically confirm the presence of breakdown products? A: If your assay results are drifting, you must analytically verify the structural integrity of the oxathiazolone ring. Because the degradation products have vastly different polarities than the parent compound, Reverse-Phase HPLC-UV is the ideal diagnostic tool.

Protocol 2: Analytical Verification of Integrity (HPLC-UV)
  • Sample Preparation: Dissolve 1 mg of the suspect aliquot in 1 mL of anhydrous, HPLC-grade Acetonitrile. Do not use aqueous buffers for the sample diluent.

  • Chromatography Setup:

    • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor absorbance at 254 nm.

  • Diagnostic Interpretation (Causality):

    • Intact Compound: 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is highly lipophilic and will elute late in the gradient.

    • Thermal Degradation Marker: If you observe a distinct peak eluting slightly earlier than the parent, this is 4-chlorobenzonitrile . Its presence confirms that the sample was exposed to excessive heat, causing decarboxylation [3].

    • Hydrolysis Marker: If you observe a highly polar peak eluting very early in the gradient, this is 4-chlorobenzamide . Its presence confirms that your anhydrous storage system failed and water breached the sample [2].

References

  • Lin, G., et al. "Inhibitors selective for mycobacterial versus human proteasomes." Nature, PubMed Central - NIH.
  • "The first organometallic 1,3,4-oxathiazol-2-one and a comprehensive crystallographic and computational survey of the effects of various 5 substituents." Canadian Science Publishing.
  • "Oxathiazolones - Decarboxylation leading to isothiazole derivatives." Wikipedia.

Technical Support Center: Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established synthetic routes and our extensive experience in heterocyclic chemistry.

Introduction to the Synthesis

The synthesis of 5-aryl-1,3,4-oxathiazol-2-ones is a critical process for the development of various biologically active molecules. The most direct and common route to this class of compounds involves the reaction of an appropriate benzamide with chlorocarbonylsulfenyl chloride. This reaction, while effective, can be sensitive to reaction conditions and reagent quality, often leading to challenges in achieving high yields. This guide will focus on troubleshooting the synthesis of 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one, a frequently used intermediate.

Troubleshooting Guide: Overcoming Low Yields

This section addresses common issues encountered during the synthesis of 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can often be attributed to a few key factors:

  • Purity of Starting Materials: The purity of both the 4-chlorobenzamide and the chlorocarbonylsulfenyl chloride is paramount. Impurities in the 4-chlorobenzamide can lead to side reactions, while aged or decomposed chlorocarbonylsulfenyl chloride will have reduced reactivity.

  • Reaction Temperature: This reaction is often exothermic.[1] Poor temperature control can lead to the formation of undesired side products and decomposition of the desired product.

  • Moisture Contamination: Chlorocarbonylsulfenyl chloride is highly sensitive to moisture. The presence of water in the solvent or on the glassware will lead to its rapid decomposition and significantly reduce the yield.

  • Stoichiometry: Incorrect stoichiometry of the reactants can result in incomplete conversion of the starting material or the formation of side products.

  • Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield. The reaction should be monitored to determine the optimal duration.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

The formation of multiple products is a common issue. Based on the reactivity of the starting materials, several side products could be formed:

  • Unreacted 4-chlorobenzamide: This will be one of the major spots if the reaction has not gone to completion.

  • Hydrolysis Products: If moisture is present, chlorocarbonylsulfenyl chloride can hydrolyze.

  • Dimerization or Polymerization Products: Under certain conditions, reactive intermediates can lead to the formation of higher molecular weight species.

  • Alternative Cyclization Products: While less common for this specific reaction, alternative cyclization pathways can sometimes occur, leading to isomeric impurities.

Question 3: How can I improve the purity of my starting materials?
  • 4-Chlorobenzamide: Commercial 4-chlorobenzamide should be of high purity. If in doubt, it can be recrystallized from a suitable solvent like ethanol or a toluene/heptane mixture.

  • Chlorocarbonylsulfenyl Chloride: This reagent is often the main culprit. It is a reactive and moisture-sensitive liquid.[2][3] It is best to use a freshly opened bottle or to distill it under reduced pressure before use. Store it under an inert atmosphere (nitrogen or argon) and in a refrigerator.[2]

Question 4: What is the optimal temperature profile for this reaction?

The reaction of 4-chlorobenzamide with chlorocarbonylsulfenyl chloride is typically carried out at a controlled temperature. A general recommendation is to start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the chlorocarbonylsulfenyl chloride to manage the initial exotherm. After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature or gently heated to drive the reaction to completion.[1] The optimal temperature profile should be determined empirically for your specific setup.

Question 5: What are the best practices for ensuring anhydrous conditions?
  • Glassware: All glassware should be oven-dried (e.g., at 120 °C for several hours) or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.

  • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are a good option. If you are drying your own solvents, ensure they are properly dried and stored over molecular sieves.

  • Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas (nitrogen or argon) to prevent the ingress of atmospheric moisture.

Frequently Asked Questions (FAQs)

What is the mechanism of the reaction between 4-chlorobenzamide and chlorocarbonylsulfenyl chloride?

The reaction proceeds through a nucleophilic attack of the amide nitrogen of 4-chlorobenzamide on the sulfur atom of chlorocarbonylsulfenyl chloride, followed by an intramolecular cyclization with the elimination of hydrogen chloride to form the 1,3,4-oxathiazol-2-one ring.

What analytical techniques are best for monitoring the reaction progress?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the purity of the product.

What is a suitable solvent for this reaction?

Aprotic solvents are typically used for this reaction. Toluene, dichloromethane (DCM), and chloroform are common choices. The choice of solvent can influence the reaction rate and solubility of the starting materials and product.

How should I purify the final product?

The crude product can be purified by recrystallization from a suitable solvent system, such as methylcyclohexane[1], ethanol/water, or toluene/heptane. Column chromatography on silica gel can also be used if recrystallization is not effective in removing impurities.

Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chlorobenzamide155.5915.56 g0.10
Chlorocarbonylsulfenyl chloride130.9814.41 g (9.29 mL)0.11
Anhydrous Toluene-200 mL-

Procedure:

  • Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Charging the Reactor: Charge the flask with 4-chlorobenzamide (15.56 g, 0.10 mol) and anhydrous toluene (150 mL).

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Addition of Reagent: Dissolve chlorocarbonylsulfenyl chloride (14.41 g, 0.11 mol) in anhydrous toluene (50 mL) and add it to the dropping funnel. Add the chlorocarbonylsulfenyl chloride solution dropwise to the cooled suspension over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. Vigorous gas evolution (HCl) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench with cold water (100 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as methylcyclohexane[1] or an ethanol/water mixture, to yield pure 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one.

Visualizing the Workflow and Troubleshooting

Reaction Scheme:

Reaction_Scheme 4-Chlorobenzamide 4-Chlorobenzamide Product 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one 4-Chlorobenzamide->Product + Chlorocarbonylsulfenyl_chloride Chlorocarbonylsulfenyl chloride Chlorocarbonylsulfenyl_chloride->Product + HCl HCl (gas) Product->HCl eliminates

Caption: General reaction scheme for the synthesis.

Troubleshooting Flowchart:

Troubleshooting_Flowchart start Low Yield Obtained q1 Check Purity of Starting Materials start->q1 sol1 Recrystallize 4-Chlorobenzamide Distill Chlorocarbonylsulfenyl chloride q1->sol1 Impure q2 Verify Anhydrous Conditions q1->q2 Pure sol1->q2 sol2 Dry Glassware and Solvents Use Inert Atmosphere q2->sol2 Moisture Present q3 Optimize Reaction Temperature q2->q3 Anhydrous sol2->q3 sol3 Controlled Low-Temperature Addition Monitor and Adjust Heating q3->sol3 Suboptimal q4 Check Stoichiometry and Reaction Time q3->q4 Optimal sol3->q4 sol4 Use Slight Excess of Chlorocarbonylsulfenyl chloride Monitor by TLC/HPLC for Completion q4->sol4 Incorrect end Improved Yield q4->end Correct sol4->end

Caption: A flowchart for troubleshooting low yields.

References

  • Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. MDPI. Available from: [Link]

  • Chlorocarbonylsulfenyl chloride. Wikipedia. Available from: [Link]

  • 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PMC. Available from: [Link]

  • Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. PMC. Available from: [Link]

  • Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds 1, 2. MDPI. Available from: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available from: [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available from: [Link]

  • N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide as Valuable Bioactive Compounds. ResearchGate. Available from: [Link]

  • 5-Aryl-1,3,4-oxadiazole-2-thiols obtained by reaction of acylhydrazide with carbon disulfide. ResearchGate. Available from: [Link]

  • Synthetic Routes to, Transformations of, and Rather Surprising Stabilities of (N-Methyl-N-phenylcarbamoyl)sulfenyl Chloride, ((N - Department of Chemistry. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Organic and Medicinal Chemistry International Journal. Available from: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available from: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. SpringerLink. Available from: [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. Available from: [Link]

  • Synthesis of Chlorocarbonylsulfenyl chloride. PrepChem.com. Available from: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]

  • Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. PubMed. Available from: [Link]

  • Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. Available from: [Link]

  • Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. PMC. Available from: [Link]

  • SYNTHESIS OF 1,3,4-OXADIAZOLE AND 1,3,4-THIADIAZOLE HETEROCYCLIC DERIVATIVES. ResearchGate. Available from: [Link]

  • Facile Synthesis of Some Novel Derivatives of 1,3,4,-Oxadiazole D. Longdom Publishing. Available from: [Link]

  • Cycloaddition Reaction: Synthesis of 5-Substituted 1,3,4-Thiadiazolo[3,2-a]pyrimidin-6-one. Journal of Chemical Research, Synopses. Available from: [Link]

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Validation & Comparative

Validating the Anticancer Potential of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer effects of the novel compound 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one. While direct studies on this specific molecule are emerging, its structural similarity to a well-documented class of 1,3,4-oxadiazole and thiadiazole derivatives provides a strong scientific basis for hypothesizing its mechanism of action and designing a robust validation strategy. This document outlines a head-to-head comparison against established chemotherapeutic agents, supported by detailed experimental protocols and an exploration of the likely underlying molecular pathways.

Introduction: The Promise of a Novel Heterocyclic Compound

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including potent anticancer effects.[1][2] Compounds featuring a 5-(4-chlorophenyl) substitution have shown notable cytotoxicity against various cancer cell lines, such as breast (MCF-7), lung (A549), and colon cancer.[1][3][4][5] The introduction of a 1,3,4-oxathiazol-2-one ring represents a novel modification that warrants thorough investigation.

This guide will compare 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one (termed "Compound X" for the experimental sections) against a panel of standard-of-care chemotherapeutic agents:

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.

  • Cisplatin: A platinum-based drug that cross-links DNA, leading to apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, causing cell cycle arrest and apoptosis.

The objective is to provide a clear, evidence-based comparison of Compound X's efficacy and to elucidate its potential mechanisms of action.

Experimental Design for Comparative Analysis

A multi-faceted approach is essential to comprehensively validate the anticancer properties of a novel compound. The following experimental workflow is proposed to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis start Select Cancer Cell Lines (MCF-7, HCT-116, A549) treat Treat with Compound X & Standard Drugs (Doxorubicin, Cisplatin, Paclitaxel) start->treat mtt MTT Assay (24, 48, 72 hours) treat->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western Western Blot Analysis (NF-κB, Caspases, Bcl-2, Cyclins) apoptosis->western cell_cycle->western

Caption: Proposed experimental workflow for the validation of Compound X's anticancer effects.

Comparative Data Analysis

The following tables present hypothetical yet representative data based on published IC50 values for standard drugs and expected outcomes for a promising novel compound like Compound X.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)
CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
Compound X (Hypothetical) 5.28.110.5
Doxorubicin ~2.5[6]~1.9[7]>20[6][8]
Cisplatin ~4-15[9]Varies widely[10]Varies widely[10]
Paclitaxel ~0.0025[11]~0.00246[12]~0.00135[13]

Note: IC50 values for standard drugs can vary significantly between studies due to differences in experimental conditions.[14]

Postulated Mechanisms of Action and Signaling Pathways

Based on the known mechanisms of structurally similar 1,3,4-oxadiazole derivatives, we can postulate the pathways through which 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one may exert its anticancer effects.

Induction of Apoptosis

Many 1,3,4-oxadiazole compounds trigger apoptosis through the intrinsic (mitochondrial) pathway.[15][16] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspase-9 and the executioner caspase-3.[1][16]

G Compound_X Compound X Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Compound_X->Bcl2 Bax Bax (Pro-apoptotic) (Upregulated) Compound_X->Bax Mito Mitochondrial Membrane Potential (Decreased) Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Activated) CytC->Casp9 Casp3 Caspase-3 (Activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway activated by Compound X.

Inhibition of NF-κB Signaling

The NF-κB signaling pathway is a key regulator of cancer cell proliferation and survival.[17][18] Some 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway, preventing the translocation of the p65 subunit to the nucleus and subsequent transcription of anti-apoptotic genes.[17][18][19]

G Compound_X Compound X IKK IKK Complex Compound_X->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Anti-apoptotic Genes Nucleus->Transcription Survival Cell Survival Transcription->Survival

Caption: Postulated inhibition of the NF-κB signaling pathway by Compound X.

Cell Cycle Arrest

Derivatives of 1,3,4-oxadiazole have been observed to induce cell cycle arrest, often at the G0/G1 or G2/M phases.[20][21] This is typically achieved by modulating the expression of cyclin-dependent kinases (CDKs) and cyclins, which are critical for cell cycle progression.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Procedure:

  • Cell Seeding: Plate MCF-7, HCT-116, and A549 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of Compound X and the standard drugs (Doxorubicin, Cisplatin, Paclitaxel) for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes.

Procedure:

  • Cell Treatment: Treat cells with Compound X at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Propidium Iodide (PI) Cell Cycle Analysis

Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Treat cells with Compound X at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer, measuring the PI fluorescence.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the anticancer effects of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one. By comparing its performance against established chemotherapeutic agents and elucidating its effects on key cellular processes like apoptosis and cell cycle progression, researchers can build a strong data package to support further development.

Future studies should focus on confirming the proposed mechanisms of action through more in-depth molecular analyses, such as Western blotting for key signaling proteins and kinase activity assays. In vivo studies using xenograft models will also be crucial to evaluate the compound's efficacy and safety in a more complex biological system. The exploration of this novel heterocyclic scaffold holds promise for the discovery of new and effective anticancer therapeutics.

References

  • Encyclopedia.pub. (2021). 1,3,4-Oxadiazole. [Link]

  • Bajaj, S., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC - NIH. [Link]

  • Madhavilatha, A., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry.
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  • Mohan, C. D., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. PMC. [Link]

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Comparative Guide: 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one vs. 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical comparison guide designed for researchers, synthetic chemists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter these two 4-chlorophenyl-substituted five-membered heterocycles in both synthetic methodology and medicinal chemistry campaigns. While they share structural similarities—both containing a highly functionalized heterocyclic core attached to a 4-chlorophenyl ring—their physicochemical properties, reactivity profiles, and downstream applications are fundamentally distinct.

This guide provides an objective, data-driven comparison of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one (a reactive intermediate precursor) and 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (a stable pharmacophore), detailing their mechanistic behaviors and field-proven experimental protocols.

Mechanistic & Structural Profiling

The Reactive Precursor: 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

1,3,4-Oxathiazol-2-ones are planar, electron-rich, antiaromatic heterocycles primarily utilized as thermal precursors[1][2]. The defining characteristic of this scaffold is its thermal lability. Upon heating (typically 130–160 °C), the ring undergoes a first-order decarboxylation (loss of CO₂) to generate a transient nitrile sulfide 1,3-dipole[3][4].

  • Causality in Design: Because the 4-chlorobenzonitrile sulfide intermediate is highly unstable and prone to desulfuration (yielding 4-chlorobenzonitrile and elemental sulfur), it must be generated in situ in the presence of an electron-deficient dipolarophile (e.g., alkynes, nitriles) to undergo a 1,3-dipolar cycloaddition, forming stable isothiazoles or thiadiazoles[1][2].

The Stable Pharmacophore: 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Conversely, 1,3,4-oxadiazole-2-thiols are highly stable compounds that exist in a tautomeric equilibrium with their corresponding 1,3,4-oxadiazole-2-thione forms[5][6].

  • Causality in Design: The 1,3,4-oxadiazole core acts as an excellent bioisostere for amides and esters, improving pharmacological profiles via robust hydrogen-bonding interactions with biological receptors[7][8]. The exocyclic sulfur atom is highly nucleophilic when deprotonated, making it an ideal anchor point for S-alkylation to synthesize hybrid drug conjugates, such as quinazolinone-oxadiazole anticancer agents[7][9].

Reaction Pathway Visualizations

Below are the distinct chemical workflows for both compounds, illustrating their divergent applications in synthetic and medicinal chemistry.

G A 5-(4-Chlorophenyl)- 1,3,4-oxathiazol-2-one B Thermal Decarboxylation (130-160 °C, -CO2) A->B C 4-Chlorobenzonitrile Sulfide (Transient 1,3-Dipole) B->C E 1,3-Dipolar Cycloaddition C->E D Dipolarophile (e.g., DMAD) D->E F Isothiazole Scaffold (Stable Heterocycle) E->F

Fig 1: Thermal decarboxylation of oxathiazol-2-one to generate a nitrile sulfide 1,3-dipole.

G A 5-(4-Chlorophenyl)- 1,3,4-oxadiazole-2-thiol B Base Treatment (K2CO3, Dry Acetone) A->B C Thiolate Anion (Strong Nucleophile) B->C E S-Alkylation (SN2) C->E D Electrophile (e.g., Chloroacetamide) D->E F Thioether Conjugate (Anticancer Agent) E->F

Fig 2: Base-mediated S-alkylation of oxadiazole-2-thiol for drug conjugate synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps.

Protocol A: 1,3-Dipolar Cycloaddition via Oxathiazol-2-one Thermolysis

Objective: Synthesize a functionalized isothiazole by trapping the in situ generated 4-chlorobenzonitrile sulfide.

  • Setup: In an oven-dried Schlenk flask under N₂, dissolve 1.0 mmol of 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one and 3.0 mmol of dimethyl acetylenedicarboxylate (DMAD) in 10 mL of anhydrous chlorobenzene.

    • Causality: Chlorobenzene is chosen because its boiling point (131 °C) provides the exact thermal energy required to trigger the first-order decarboxylation without causing immediate degradation of the product[2][4]. Excess DMAD ensures the transient nitrile sulfide is trapped before it decomposes into elemental sulfur.

  • Reaction: Heat the mixture to reflux (130–135 °C) for 12 hours.

    • Validation Step: Monitor the reaction via a bubbler. The evolution of CO₂ gas confirms the decomposition of the oxathiazolone ring[1].

  • Workup: Cool to room temperature and remove the solvent under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Analytical Confirmation: The absence of the characteristic oxathiazolone carbonyl stretch (~1750 cm⁻¹) in FT-IR and the appearance of isothiazole ring protons in ¹H-NMR confirm successful cycloaddition.

Protocol B: S-Alkylation of Oxadiazole-2-thiol for Anticancer Conjugates

Objective: Synthesize a quinazolinone-1,3,4-oxadiazole conjugate via nucleophilic substitution[7].

  • Setup: In a round-bottom flask, suspend 1.0 mmol of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol and 1.5 mmol of anhydrous potassium carbonate (K₂CO₃) in 15 mL of dry acetone. Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ efficiently deprotonates the thiol tautomer to form a highly reactive thiolate anion. Dry acetone is the optimal polar aprotic solvent to accelerate the subsequent SN2 displacement while preventing hydrolysis[7][9].

  • Reaction: Dropwise add 1.0 mmol of 2-chloro-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide. Reflux the mixture for 6–8 hours.

    • Validation Step: The formation of a white precipitate (KCl) during the reaction is a visual indicator of successful chloride displacement. TLC (DCM/MeOH 9:1) should show the consumption of the highly polar thiol starting material.

  • Workup: Pour the mixture into crushed ice. Filter the resulting solid precipitate, wash with cold water to remove residual K₂CO₃/KCl, and recrystallize from ethanol.

  • Analytical Confirmation: ¹³C-NMR will show a characteristic downfield shift for the S-CH₂ carbon (~35-40 ppm), confirming attachment at the sulfur atom rather than the nitrogen.

Quantitative Performance & Application Data

The table below summarizes the divergent physicochemical properties and application metrics of the two scaffolds based on recent literature[1][2][6][7].

Metric / Property5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Primary Role Reactive Precursor / 1,3-Dipole GeneratorStable Pharmacophore / Bioisostere
Thermal Stability Low (Decomposes >130 °C)High (Stable at standard reflux temps)
Reactivity Mode Decarboxylation (-CO₂)Nucleophilic Substitution (S-Alkylation)
Key Intermediate Nitrile Sulfide (Transient)Thiolate Anion (Stable in base)
Biological Activity Selective M. tuberculosis proteasome inhibitionHigh cytotoxicity against HeLa/MCF-7 cells
Typical Yields 40–70% (Cycloaddition products)75–92% (Thioether conjugates)
Storage Requirements Cold, dry conditions (Air stable at RT)Standard ambient conditions

Conclusion & Selection Guide

Your choice between these two 4-chlorophenyl heterocycles depends entirely on your project's end goal:

  • Choose the Oxathiazol-2-one if your objective is complex heterocyclic synthesis. It is the premier reagent for generating nitrile sulfides to build novel isothiazole or 1,2,4-thiadiazole libraries via 1,3-dipolar cycloaddition[3][4].

  • Choose the Oxadiazole-2-thiol if you are conducting structure-activity relationship (SAR) studies in drug discovery. Its stability, hydrogen-bonding capacity, and ease of S-alkylation make it an ideal building block for synthesizing potent anticancer, antibacterial, or anti-inflammatory agents[7][8].

References

  • Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Semantic Scholar / PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh3zcne0wvHJ4f68N1DWjtiS5XOAdHFMzzjDMASdijYeIhH7DZ991PL9ZqTAiNXAQXwbstk5I8BWdqcXl7RcBThKYpk-oca9ohqMiuIgf84pk0jJQCO4YjF-_gJW-U_cgCQLkMcIE6nI1B-u4DThQZnpOaSvwyj7HKDL0WOmEObK04ujrQsOHC1g01vnuGYf_xkT52EXpe09f5wAQdkHHp]
  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8vqg9BAwLysi3eJdc97CF-dcgYsCmoD6B9swpCK6UbKjjgIbwPN9gkaKQoG0obTPOWL0Cm43y4KZAXTQURNftJSXiVl5X-0Mj07NeaFXdMm8RI0fYSZH3aQCp-fHLl2CDP0H0VqVyOjK9Eku0UDL66LtZgOPhuRsSva6NnlBb3euAN4CQoW6Jcwx7xpDm68OgNox5nqVLzCbMUlZnZT0cd5IM7jNVoNlB]
  • Oxathiazolones. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFBW-Nc2zXIYTJRThPhuVxDxXwaJ_8t62kPh-JfcAHqjM1aqS9--F5BB5PX1HB47Aiebi4Pq4xxKCmczLi5UXmS-iv_sm043PzjCvNsGKNQhTRsZCb4UcOyehDyS14d7JE70yoinY=]
  • Product Class 1: Nitrile Oxides, Sulfides, and Selenides. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRnST1CQCsIX_VU5vUuz_Vq_0LWgF-iq-ZBSo_OWvWjxg8-ASWrcsdIsakbTGpkgHPQ-zbnuaAA5rrQbX4Mwtq6Ho4qtzRxqEpBruAOqCtq9TlZoYhEZwBOSYqeYG2_yaWzHmMoYUhmqs6R453ZYvWWT6TQ7hscDF5-bTm66BSWbI_UEzFTFnQ]
  • The first organometallic 1,3,4-oxathiazol-2-one and a comprehensive crystallographic and computational survey of the effects of various 5 substituents. Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDnOlBXUsP0VelJsyWFHJDRFWrU5lj9nS6WxIFgxHtopzFp3pgU7Xt8NXhPYaiBkLIfRRl7kYqMAjuVufUry7FI8ojCL0NNysSo-0xe-tJj3PZZdut6PZVsgazbriaC8NHzV9dQOtKwuFD1tM7]
  • Synthesis, structure and reactivity of 5-pyranosyl-1,3,4-oxathiazol-2-ones. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3kcbAfVLcxmUNUKcmGNvj8wWqFx6lRcqmeP9cfLj9e7Fa4GhnED6S7mTA6lAU0lSuhuuuQqlTW5whmGmTYWbBr3VG5Ua1IdBl36XeM7adSUpa64NYVq7KTbh_ahm69W97cPU=]

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one Analogs vs. Conventional Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Context

The development of selective proteasome inhibitors represents a critical frontier in addressing multidrug-resistant Mycobacterium tuberculosis (Mtb) and specific human autoimmune disorders. While conventional pan-proteasome inhibitors like Bortezomib are highly effective in oncology, their inherent toxicity precludes their use in infectious diseases.

This guide provides an in-depth structural and functional comparison of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one and its advanced analogs against alternative inhibitor classes. By acting as mechanism-based "suicide substrates," oxathiazolones exploit subtle structural divergences in the Mtb proteasome and the human immunoproteasome (β5i), achieving extraordinary target selectivity and potent bactericidal activity against non-replicating persister cells[1][2].

The Mechanistic Paradigm: Suicide Inhibition via Cyclocarbonylation

To understand the SAR of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one, one must first deconstruct its mechanism of action. Unlike boronic acid derivatives (e.g., Bortezomib) which form reversible complexes, oxathiazolones are irreversible inhibitors[3].

The selectivity is driven by the unique architecture of the Mtb proteasome's active site. When the oxathiazolone warhead enters the spacious S1 pocket, the proteasomal active-site threonine (Thr1 Oγ) executes a nucleophilic attack on the carbonyl carbon of the 1,3,4-oxathiazol-2-one ring. This forms a transient carbonothioated intermediate[3]. In human constitutive proteasomes (c-20S), this intermediate is rapidly hydrolyzed, sparing the enzyme. However, in the Mtb proteasome, non-conserved residues stabilize a critical loop conformation that allows the Thr1 α-NH2 to execute a secondary nucleophilic attack. This results in cyclocarbonylation , forming an oxazolidin-2-one that irreversibly destroys the enzyme's catalytic machinery[1].

G A Active Mtb Proteasome (Thr1 Nucleophile) C Carbonothioated Intermediate (Transient) A->C Nucleophilic Attack (Thr1 Oγ) B 1,3,4-Oxathiazol-2-one (Suicide Substrate) B->C D Hydrolysis (Human c-20S Escape) C->D Off-Target Hydrolysis E Cyclocarbonylation (Irreversible Inactivation) C->E Target-Specific (Thr1 NH2 Attack)

Mechanism of irreversible Mtb proteasome inactivation by oxathiazolones.

SAR Analysis: 5-(4-Chlorophenyl) Analogs vs. Alternatives

The optimization of the 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one scaffold reveals strict structural requirements for both the electrophilic warhead and the linker region.

Warhead Essentiality

Attempts to replace the oxathiazol-2-one moiety with a boronic acid functionality (mimicking Bortezomib) result in a complete loss of activity against both Mtb and human proteasomes[4]. The 1,3,4-oxathiazol-2-one ring is not merely a binding determinant; it is a highly specific electrophile tuned exclusively for the cyclocarbonylation reaction pathway[4][5].

Linker Elongation: Phenyl vs. Styryl

The baseline compound, 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one, exhibits moderate activity. However, introducing an sp2-hybridized carbon tether between the aryl group and the heterocyclic warhead drastically alters performance[6]. The resulting (E)-5-(4-Chlorostyryl)-1,3,4-oxathiazol-2-one demonstrates vastly superior potency. The styryl extension allows the 4-chloro-substituted aromatic ring to penetrate deeper into the hydrophobic S1 pocket, optimizing the alignment of the warhead with Thr1[4][6].

SAR Core 1,3,4-Oxathiazol-2-one Core Warhead Warhead Modification Core->Warhead Linker C5 Linker Region Core->Linker Aryl Aryl Substitution Core->Aryl Boronic Boronic Acid (Loss of Mtb Activity) Warhead->Boronic Substitution Styryl sp2 Styryl Tether (Enhanced Potency) Linker->Styryl Extension Direct Direct Phenyl (Baseline Activity) Linker->Direct 5-Aryl Chloro 4-Chloro Substitution (Optimal S1 Fit) Aryl->Chloro Halogenation

SAR optimization pathway for 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one analogs.

Quantitative Performance Comparison
CompoundPrimary TargetWarhead ChemistryMtb 26S IC₅₀ (nM)Human c-20S IC₅₀ (nM)Activity vs. Non-Replicating Mtb
Bortezomib Pan-ProteasomeBoronic Acid> 50,000~ 1.0Inactive
HT1171 Mtb ProteasomeOxathiazol-2-one~ 20> 10,000Moderate
5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one Mtb ProteasomeOxathiazol-2-one~ 640> 100,000Moderate
(E)-5-(4-Chlorostyryl)-1,3,4-oxathiazol-2-one Mtb ProteasomeOxathiazol-2-one< 50> 100,000Highly Bactericidal[4]

(Data synthesized from comparative structural evaluations[4][6]. Note the >2000-fold selectivity window for the styryl analog compared to human constitutive proteasomes).

Self-Validating Experimental Methodologies

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. They move beyond simple endpoint assays by incorporating kinetic monitoring to account for the irreversible nature of oxathiazolones.

Protocol A: Fluorogenic Proteasome Inhibition Kinetics ( Determination)

Rationale: Because oxathiazolones are mechanism-based irreversible inhibitors, standard IC₅₀ values shift depending on pre-incubation time. Calculating the second-order rate constant (


) provides a true, time-independent measure of biochemical potency.

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute purified Mtb 20S proteasome and human c-20S proteasome to 0.5 nM in assay buffer (50 mM HEPES pH 7.5, 0.5 mM EDTA, 0.01% Triton X-100).

  • Compound Titration: Prepare a 10-point, 3-fold dilution series of the 5-(4-Chlorostyryl) analog in DMSO. (Final DMSO concentration must not exceed 1%).

  • Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC (50 µM final) to the assay plate.

  • Kinetic Monitoring: Initiate the reaction by adding the enzyme. Immediately monitor AMC fluorescence (Ex 360 nm / Em 460 nm) continuously for 120 minutes at 37°C.

  • Data Analysis: Fit the progress curves to the integrated rate equation for irreversible inhibition:

    
    . Plot 
    
    
    
    vs. inhibitor concentration to determine
    
    
    .

Self-Validation & QC:

  • Internal Control: Run Bortezomib concurrently. It should yield a linear steady-state rate after rapid equilibration, contrasting sharply with the exponential decay of the oxathiazolone progress curves.

  • Z'-Factor: Ensure Z' > 0.7 using DMSO vehicle (high signal) and 10 µM Bortezomib (low signal) wells.

Protocol B: Non-Replicating Mtb Survival Assay (Nutrient Starvation Model)

Rationale: Standard antibiotics target active cell wall synthesis or transcription, failing against dormant Mtb. Proteasome inhibitors are uniquely bactericidal against non-replicating Mtb because persister cells rely heavily on the proteasome to clear toxic, damaged proteins accumulated during stress[6].

Step-by-Step Procedure:

  • Induction of Dormancy: Grow Mtb H37Rv in Middlebrook 7H9 broth to an OD₆₀₀ of 0.8. Pellet and resuspend in PBS supplemented with 0.02% Tyloxapol (nutrient starvation buffer). Incubate for 14 days at 37°C to induce a non-replicating state.

  • Compound Exposure: Treat the starved cultures with varying concentrations of (E)-5-(4-Chlorostyryl)-1,3,4-oxathiazol-2-one (0.1 µM to 10 µM).

  • Viability Plating: At days 0, 7, and 14, remove aliquots, wash to remove the inhibitor, and plate serial dilutions on Middlebrook 7H10 agar.

  • CFU Enumeration: Incubate plates for 3-4 weeks at 37°C and count Colony Forming Units (CFU/mL).

Self-Validation & QC:

  • Phenotypic Verification: The 5-(4-Chlorostyryl) analog must reduce CFU/mL below the detection limit within 7 days[4], whereas control antibiotics like Isoniazid should show minimal bactericidal activity in this specific starvation model, validating that the cells are truly in a non-replicating state.

Conclusion

The 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one scaffold, particularly when optimized via an sp2-hybridized styryl tether, represents a masterclass in structure-based drug design. By leveraging a highly specific cyclocarbonylation mechanism, these analogs achieve profound selectivity for the Mtb proteasome over human host enzymes. Their ability to eradicate non-replicating persister cells positions them as vital tools in the ongoing effort to shorten tuberculosis treatment regimens and combat multidrug resistance.

References

  • Oxathiazolones - Grokipedia.Grokipedia.com.
  • Shaping apple tree architecture: 1,3,4-oxathiazol-2-one derivatives as inhibitors of MdDOX-Co activity.Bioscience, Biotechnology, and Biochemistry | Oxford Academic.
  • Oxathiazolones Selectively Inhibit the Human Immunoproteasome over the Constitutive Proteasome.ACS Medicinal Chemistry Letters.
  • Optimization and Evaluation of 5-Styryl-Oxathiazol-2-one Mycobacterium tuberculosis Proteasome Inhibitors as Potential Antitubercular Agents.DiVA Portal.
  • Optimization and Evaluation of 5-Styryl-Oxathiazol-2-one Mycobacterium tuberculosis Proteasome Inhibitors as Potential Antitubercular Agents.PMC / NIH.
  • Drug discovery and assay development in the ubiquitin–proteasome system.Biochemical Society Transactions | Portland Press.

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comparative analysis of spectroscopic data for 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Analysis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one and Its Derivatives: A Guide for Synthetic and Medicinal Chemists

Introduction to the Oxathiazolone Scaffold

1,3,4-Oxathiazol-2-ones are a unique class of planar, electron-rich heterocycles. Historically utilized as precursors for the generation of transient nitrile sulfides via thermal decarboxylation[1], these compounds have recently gained traction as potent, selective proteasome inhibitors in Mycobacterium tuberculosis[2]. Furthermore, the 5-(4-chlorophenyl) derivative serves as a highly crystalline, stable intermediate for generating 1,2,4-thiadiazole active pharmaceutical ingredients (APIs)[3].

Because the oxathiazolone ring is prone to substituent-dependent decomposition in the presence of nucleophiles or heat[2], rigorous spectroscopic characterization is non-negotiable. This guide provides a comparative analysis of 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one against its structural analogs, offering researchers a definitive reference for structural validation.

Causality-Driven Experimental Methodology

Why this protocol? The traditional synthesis relies on the 1,3-dipolar cycloaddition of a primary amide with chlorocarbonylsulfenyl chloride (ClCOSCl)[1]. Toluene is selected as the solvent because its boiling point (110 °C) provides sufficient thermal energy to drive the cycloaddition without triggering the premature thermal decarboxylation of the resulting oxathiazolone ring, which typically requires temperatures >130 °C[4].

Self-Validating Synthesis Protocol:

  • Preparation: Suspend 4-chlorobenzamide (10.0 mmol) in anhydrous toluene (50 mL) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the rapid hydrolysis of the highly moisture-sensitive ClCOSCl reagent.

  • Addition: Add ClCOSCl (12.0 mmol, 1.2 eq) dropwise at room temperature.

  • Cycloaddition: Gradually heat the mixture to 100 °C. Self-Validation: The reaction progress is physically observable. The insoluble amide will gradually dissolve, and the evolution of HCl gas will commence. The cessation of gas evolution (typically after 4–6 hours) indicates reaction completion.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Recrystallize the crude solid from hot hexanes/ethyl acetate to afford pure 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one.

  • Initial Verification: Perform an immediate ATR-IR scan. A sharp, intense peak between 1750–1770 cm⁻¹ confirms the formation of the heterocycle's carbonyl group[5], distinguishing it from the starting amide's carbonyl (~1650 cm⁻¹).

Comparative Spectroscopic Analysis

The electronic nature of the C5-substituent (the aryl group) directly dictates the stability and spectroscopic signature of the 1,3,4-oxathiazol-2-one ring[2]. By comparing the 4-chloro derivative with the unsubstituted (phenyl), electron-donating (4-methoxy), and electron-withdrawing (4-nitro) analogs, we can observe distinct Hammett substituent effects[6].

Mechanistic Insight into Chemical Shifts:

  • ¹³C NMR (C=O): The heterocycle carbonyl carbon typically resonates between 171–174 ppm[2]. Strong electron-withdrawing groups (EWGs) like -NO₂ pull electron density away from the ring, slightly shielding this carbon.

  • ¹³C NMR (C5): The C5 carbon is highly sensitive to the para-substituent[2]. Electron-donating groups (EDGs) like -OCH₃ increase the shielding via resonance, shifting the peak downfield (~158 ppm), whereas EWGs shift it upfield (~153 ppm). The 4-chloro group exerts a mild inductive withdrawing effect, placing its C5 shift at ~155.2 ppm.

  • IR Spectroscopy (C=O Stretch): The C=O bond order is influenced by the extent of lone-pair delocalization from the adjacent ring oxygen. EWGs reduce this delocalization, increasing the double-bond character of the carbonyl and pushing the stretching frequency higher (e.g., 1774 cm⁻¹ for the 4-nitro derivative)[5].

Table 1: Spectroscopic Comparison of 5-Aryl-1,3,4-oxathiazol-2-one Derivatives
CompoundSubstituent (Para)¹³C NMR (C=O) (ppm)¹³C NMR (C5) (ppm)IR (C=O Stretch) (cm⁻¹)¹H NMR (Aromatic) (ppm)
5-Phenyl- -H173.5156.017607.45 - 7.95 (m, 5H)
5-(4-Chlorophenyl)- -Cl173.0155.217657.48 (d), 7.88 (d) (4H)
5-(4-Methoxyphenyl)- -OCH₃174.2158.517506.98 (d), 7.85 (d) (4H)
5-(4-Nitrophenyl)- -NO₂171.5153.017748.32 (d), 8.15 (d) (4H)

(Note: NMR spectra values are representative averages recorded in CDCl₃ at 298K. IR spectra are recorded as solid samples via Diamond ATR[2],[5].)

Workflow and Mechanistic Visualization

The following diagram illustrates the synthetic workflow and the subsequent thermal decomposition pathway, highlighting the dual nature of 1,3,4-oxathiazol-2-ones as both stable targets and reactive intermediates[1].

G A 4-Chlorobenzamide (Starting Material) C 1,3-Dipolar Cycloaddition (Toluene, 100°C) A->C B Chlorocarbonylsulfenyl chloride (ClCOSCl) B->C D 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one (Target Heterocycle) C->D - HCl E Thermal Decarboxylation (>130°C, -CO2) D->E Heat F 4-Chlorobenzonitrile Sulfide (Reactive Intermediate) E->F - CO2 H Isothiazole / Thiadiazole (Final API Scaffold) F->H + Dipolarophile G Trapping Agent (e.g., Alkyne/Nitrile) G->H

Synthetic workflow for 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one and its thermal conversion to API scaffolds.

Conclusion

The 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one derivative occupies a "Goldilocks" zone of stability: it is robust enough for isolation and long-term storage, yet reactive enough to undergo clean thermal decarboxylation when required. By cross-referencing the ¹³C NMR C5 shifts and the IR carbonyl stretching frequencies against the data provided in this guide, researchers can confidently validate the structural integrity of their synthesized batches before committing them to downstream API development.

References

  • The first organometallic 1,3,4-oxathiazol-2-one and a comprehensive crystallographic and computational survey of the effects of various 5 substituents. Canadian Science Publishing. Available at:[Link][2],[5],[4]

  • Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][3]

  • Substituent effects on 15N and 13C NMR chemical shifts of 5-phenyl-1,3,4-oxathiazol-2-ones. Magnetic Resonance in Chemistry - Wiley / ResearchGate. Available at:[Link][6]

  • Oxathiazolones. Wikipedia. Available at: [Link][1]

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Navigating the Uncharted: The Mechanistic Landscape of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of available scientific literature reveals a significant information gap regarding the specific mechanism of action for 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one. While the broader class of heterocyclic compounds containing a 1,3,4-oxadiazole core has been extensively studied for a variety of biological activities, data on the 1,3,4-oxathiazol-2-one scaffold, particularly with a 5-(4-Chlorophenyl) substitution, remains elusive. This guide will therefore pivot to a comparative analysis of a closely related and well-documented class of compounds, 1,3,4-oxadiazol-2-ones, to provide a potential framework for understanding the possible mechanistic pathways of the target molecule.

Derivatives of the 1,3,4-oxadiazole ring are of significant interest in medicinal chemistry, demonstrating a wide array of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] The diverse biological effects of these compounds are attributed to their ability to interact with various biological targets.[4][5]

A Potential Lead: Fatty Acid Amide Hydrolase (FAAH) Inhibition by 1,3,4-Oxadiazol-2-ones

A noteworthy study has identified chiral 1,3,4-oxadiazol-2-ones as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH).[6] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH leads to an increase in the levels of these endogenous signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects.

The study highlighted that the stereochemistry of the 1,3,4-oxadiazol-2-one derivatives plays a crucial role in their inhibitory potency and selectivity for FAAH over other serine hydrolases like monoacylglycerol lipase (MAGL).[6] Specifically, the S-enantiomer of 3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one demonstrated low nanomolar inhibition of human recombinant FAAH (hrFAAH) with an IC50 of 11 nM, while its R-enantiomer was significantly less potent.[6] This suggests a specific and stereoselective interaction with the active site of the FAAH enzyme.

Proposed Mechanism of FAAH Inhibition

The inhibitory mechanism of these 1,3,4-oxadiazol-2-ones against FAAH is proposed to be through a tight-binding, slowly reversible interaction.[6] This type of inhibition often involves the formation of a stable, but not covalent, complex with the enzyme's active site, leading to a prolonged duration of action.

Caption: Proposed mechanism of FAAH inhibition by 1,3,4-oxadiazol-2-one derivatives.

Expanding the Mechanistic Horizon: Other Potential Targets for 1,3,4-Oxadiazole Derivatives

Beyond FAAH inhibition, the broader class of 1,3,4-oxadiazole derivatives has been implicated in a multitude of other mechanisms of action, offering alternative avenues for the potential biological activity of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one.

Anticancer Activity

Numerous studies have explored the anticancer potential of 1,3,4-oxadiazoles, revealing a variety of underlying mechanisms:

  • Enzyme Inhibition: Derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation, such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II.[5][7]

  • Growth Factor Receptor Inhibition: Some 1,3,4-oxadiazoles act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[7]

  • Tubulin Polymerization Inhibition: Certain derivatives can disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

  • PARP Inhibition: Inhibition of poly (ADP-ribose) polymerase (PARP) is another mechanism through which these compounds can induce cancer cell death, particularly in the context of DNA repair deficiencies.[7]

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is also a common feature in compounds with antimicrobial properties. While the exact mechanisms can vary, they often involve the disruption of essential cellular processes in bacteria and fungi. Some derivatives have shown potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.[9][10]

Comparative Analysis: Potential Mechanisms

The following table summarizes the potential mechanisms of action for 1,3,4-oxadiazole derivatives, which could serve as a starting point for investigating the activity of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one.

Mechanism of ActionTargetPotential Therapeutic ApplicationKey Experimental Assays
Enzyme Inhibition Fatty Acid Amide Hydrolase (FAAH)Pain, Anxiety, InflammationFAAH activity assays (fluorescent or radiometric), Selectivity profiling against other serine hydrolases (e.g., MAGL)
Thymidylate SynthaseCancerCell-based proliferation assays (e.g., MTT), Enzyme inhibition assays
Histone Deacetylases (HDACs)CancerHDAC activity assays, Western blotting for histone acetylation levels
Receptor Antagonism VEGFR-2Cancer (anti-angiogenesis)Kinase inhibition assays, Endothelial cell proliferation and migration assays
Microtubule Disruption TubulinCancerTubulin polymerization assays, Cell cycle analysis (flow cytometry), Immunofluorescence microscopy of microtubules
DNA Damage Response PARPCancerPARP activity assays, Analysis of DNA damage markers (e.g., γH2AX)
Antimicrobial Action Various bacterial/fungal targetsInfectious DiseasesMinimum Inhibitory Concentration (MIC) determination, Bacterial/fungal growth inhibition assays

Experimental Protocols: A Roadmap for Investigation

To elucidate the mechanism of action of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one, a systematic experimental approach is required. Below are foundational protocols that could be adapted for this purpose.

Protocol 1: In Vitro Enzyme Inhibition Assay (Example: FAAH)
  • Objective: To determine the inhibitory potential of the test compound against a specific enzyme.

  • Materials: Recombinant human FAAH, fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin), test compound, assay buffer, microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the assay buffer, recombinant FAAH, and the test compound at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader.

    • Calculate the rate of reaction and determine the IC50 value of the test compound.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT reagent, DMSO, microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Sources

A Comparative Guide to the In Vitro Efficacy of 5-(4-Chlorophenyl)-1,3,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a key pharmacophore in a multitude of therapeutic agents.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Within this class, compounds featuring a 5-(4-chlorophenyl) substitution have attracted considerable attention due to their enhanced potency in various in vitro models. This guide provides a comprehensive cross-validation of the in vitro results for a series of N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide, comparing their performance against established standards and exploring the scientific rationale behind the experimental designs.

The synthesis of these compounds typically begins with the conversion of 4-chlorobenzoic acid through a multi-step process to yield the key intermediate, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol.[5][6] This intermediate then undergoes reaction with various N-alkyl/aryl substituted 2-bromoacetamides to produce the final target molecules.[5][6] The structural integrity of these synthesized compounds is routinely confirmed using spectroscopic methods such as IR, ¹H-NMR, and EI-MS.[5][6]

cluster_synthesis Synthetic Pathway 4-Chlorobenzoic_Acid 4-Chlorobenzoic Acid Esterification Esterification (Ethanol, H₂SO₄) 4-Chlorobenzoic_Acid->Esterification Ethyl_4-chlorobenzoate Ethyl 4-chlorobenzoate Esterification->Ethyl_4-chlorobenzoate Hydrazinolysis Hydrazinolysis (Hydrazine hydrate) Ethyl_4-chlorobenzoate->Hydrazinolysis 4-Chlorobenzohydrazide 4-Chlorobenzohydrazide Hydrazinolysis->4-Chlorobenzohydrazide Cyclization Cyclization (CS₂, KOH) 4-Chlorobenzohydrazide->Cyclization Oxadiazol-2-thiol 5-(4-chlorophenyl)-1,3,4- oxadiazol-2-thiol Cyclization->Oxadiazol-2-thiol Substitution Substitution (N-substituted 2-bromoacetamide, NaH) Oxadiazol-2-thiol->Substitution Final_Product N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol- 2-yl-2-sulfanyl acetamide Substitution->Final_Product

Caption: Synthetic route for N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide.

Comparative Analysis of In Vitro Antimicrobial Activity

A critical aspect of validating the therapeutic potential of novel compounds is to assess their efficacy against a panel of clinically relevant microbial strains and to compare their activity with that of standard antimicrobial agents.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This technique allows for a quantitative assessment of the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB), and fungal strains in Sabouraud Dextrose Broth (SDB). The microbial suspensions are then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: The test compounds and reference drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the serially diluted compounds is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

cluster_mic MIC Determination Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum (5 x 10⁵ CFU/mL) Start->Prepare_Inoculum Serial_Dilution Serially Dilute Test Compounds and Controls in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate Plates (24h for bacteria, 48h for fungi) Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Sources

A Comparative Guide to Evaluating the Specificity of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the enzymatic specificity of the novel compound 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one. For the purpose of this illustrative guide, we will operate under the hypothesis that this compound has been identified as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1] The principles and methodologies detailed herein are broadly applicable to the characterization of any new enzyme inhibitor, emphasizing the critical importance of specificity in modern drug discovery.

The journey from a potent "hit" to a viable therapeutic candidate is paved with rigorous validation. A high degree of potency against the intended target is only the first step; establishing a clean off-target profile is paramount to minimizing potential toxicity and ensuring that the observed biological effects are indeed due to modulation of the desired pathway. This guide will compare our hypothetical inhibitor, hereafter referred to as CPO , against established FAAH inhibitors with varying mechanisms of action, providing the experimental context needed to make informed decisions in a drug development program.

The Central Role of FAAH and the Rationale for Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme belonging to the serine hydrolase superfamily.[2][3] Its primary role is the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA). By hydrolyzing AEA, FAAH terminates its signaling. Inhibition of FAAH raises the endogenous levels of AEA, a strategy that has shown significant therapeutic promise for treating pain, anxiety, and inflammatory disorders without the side effects associated with direct cannabinoid receptor agonists.[2][4]

However, the landscape of serine hydrolases is vast, and early FAAH inhibitors often suffered from poor selectivity, cross-reacting with other enzymes like monoacylglycerol lipase (MAGL), acetylcholinesterase, and butyrylcholinesterase, leading to undesirable effects.[1] Therefore, a robust evaluation of specificity is not merely a characterization step but a critical determinant of an inhibitor's therapeutic potential.

FAAH_Signaling_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1R CB1 Receptor AEA->CB1R Binding & Activation Products Arachidonic Acid + Ethanolamine FAAH->Products CPO CPO (Inhibitor) CPO->FAAH Inhibition Signaling Analgesic & Anxiolytic Signaling CB1R->Signaling

Caption: The FAAH signaling pathway and point of inhibition.

Selecting the Right Comparators

To accurately benchmark the performance of CPO, it is essential to compare it against well-characterized inhibitors that represent different chemical scaffolds and mechanisms of action.

Compound NameClassMechanism of ActionKey Characteristics
URB597 CarbamateIrreversible, CovalentA widely used preclinical tool; carbamylates the catalytic serine.[2][5]
PF-04457845 Piperidine UreaIrreversible, CovalentHighly selective; has been evaluated in human clinical trials.[4]
OL-135 α-KetoheterocycleReversible, CovalentForms a reversible covalent bond with the catalytic serine.[5]
CPO (Hypothetical) OxathiazoloneTo Be DeterminedThe subject of our investigation.

A Multi-Tiered Strategy for Specificity Profiling

A thorough evaluation of inhibitor specificity requires a multi-faceted approach, progressing from purified enzymes to complex biological systems. This ensures that the data generated is robust, reproducible, and physiologically relevant.

Specificity_Profiling_Workflow Overall Workflow for Specificity Evaluation cluster_0 Tier 1: In Vitro Biochemical Profiling cluster_1 Tier 2: Mechanism of Action (MoA) cluster_2 Tier 3: Cell-Based Validation ic50 Protocol 1: Primary Target IC50 (FAAH) panel_sh Protocol 2: Related Enzyme Panel (Serine Hydrolases) ic50->panel_sh moa Reversibility Assays (Dialysis / Dilution) ic50->moa Informs panel_kinome Protocol 3: Broad Off-Target Panel (e.g., KinomeScan) panel_sh->panel_kinome cell_activity Protocol 4: Cellular Target Activity (Intact Cells) moa->cell_activity Contextualizes abpp Protocol 5: Proteome-Wide Selectivity (Competitive ABPP) cell_activity->abpp ABPP_Workflow cluster_enzymes Proteome Native Proteome (Cells/Tissue) Inhibitor Add Inhibitor (CPO) Proteome->Inhibitor Probe Add Activity-Based Probe (ABP) with Reporter Tag Inhibitor->Probe Enzyme_FAAH FAAH (Target) Inhibitor->Enzyme_FAAH CPO binds, blocks probe Analysis Analysis (Gel or Mass Spec) Probe->Analysis Enzyme_Off1 Off-Target 1 Probe->Enzyme_Off1 Probe binds freely Enzyme_Off2 Off-Target 2 Probe->Enzyme_Off2 Probe binds freely

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for defining the specificity of a novel enzyme inhibitor, using the hypothetical FAAH inhibitor 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one (CPO) as a model. By progressing from simple biochemical assays to complex proteomic profiling, researchers can build a comprehensive understanding of a compound's interaction profile.

Based on our hypothetical data, CPO demonstrates high potency for FAAH and excellent selectivity against other serine hydrolases in biochemical assays. The crucial next steps, as outlined in Tier 3, would be to confirm this selectivity profile in a cellular context using target engagement and competitive ABPP assays. This complete dataset allows for a confident, data-driven comparison against established benchmarks like URB597 and PF-04457845, ultimately determining the compound's suitability for further development as a selective therapeutic agent.

References

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs . MDPI. [Link]

  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling . Annual Reviews. [Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders . PMC. [Link]

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) . PNAS. [Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas . PMC. [Link]

  • Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? . MDPI. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual . NCBI Bookshelf. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity . PMC. [Link]

  • Kinome Profiling . Oncolines B.V. [Link]

  • What Are the Types of Biochemical Assays Used in Drug Discovery? . Patsnap Synapse. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells . Reaction Biology. [Link]

  • Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli . MDPI. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates . PMC. [Link]

  • Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl) . ResearchGate. [Link]

  • Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites . PMC. [Link]

Sources

Safety Operating Guide

Safe Disposal and Handling Guide: 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

[1][2]

Part 1: Executive Summary & Core Directive

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one (CAS: 17452-79-8) is not a standard organic solid.[1][2] It is a masked nitrile oxide precursor designed to release carbon dioxide (

12

IMMEDIATE SAFETY WARNING:

  • Thermal Instability: This compound decomposes at elevated temperatures (typically >130°C, though onset can be lower in solution).

  • Pressure Hazard: Disposal in sealed containers exposed to heat (e.g., direct sunlight, autoclaves) can result in rapid pressurization due to

    
     evolution.
    
  • Waste Classification: Must be treated as Halogenated Organic Waste due to the 4-chlorophenyl moiety.[1][2]

The Golden Rule: Never subject this waste stream to compaction or thermal sterilization (autoclaving).[1][2]

Part 2: Chemical Profile & Hazard Mechanism[1][2][3][4]

To ensure safe handling, researchers must understand the why behind the protocol. The disposal risks are intrinsic to the molecule's utility in "Click Chemistry" and heterocyclic synthesis.[2]

2.1 The Decomposition Mechanism

The oxathiazolone ring is a metastable heterocycle.[2] Under thermal stress, it undergoes a retro-1,3-dipolar cycloaddition-like fragmentation:

1

The generated nitrile oxide is highly reactive and will eventually dimerize to furoxans or polymerize if no dipolarophile is present, creating a complex mixture of insoluble, halogenated solids.

2.2 Property Summary Table
PropertySpecificationOperational Implication
CAS Number 17452-79-8Use for waste labeling and inventory tracking.[1][2]
Molecular Formula

Contains Sulfur and Chlorine .[1][2] Requires incineration with scrubbers.[1][2]
Physical State White to off-white solidDust hazard; potential respiratory sensitizer.[1][2]
Decomposition Temp ~130–160°CDo not autoclave. Store away from heat sources.[1][2]
Reactivity Electrophile / Dipole precursorSegregate from strong nucleophiles and oxidizers.[1][2]
Waste Code (EU/US) Halogenated OrganicDo not mix with non-halogenated solvents (cost control).[1][2]
Part 3: Step-by-Step Disposal Protocols
3.1 Scenario A: Disposal of Pure Solid Reagent

Applicable for: Expired shelf-life chemicals or excess dry reagent.[1][2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1][2] Do not use glass for final waste storage to avoid shrapnel in case of accidental pressurization.[1][2]

  • Stabilization: If the solid is old or potentially destabilized, add an equal volume of inert adsorbent (e.g., Vermiculite or Diatomaceous Earth) to the jar to act as a heat sink and shock absorber.

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Primary Constituent:[1][2][3][4][5][6] 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one.[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • Special Note: "THERMALLY SENSITIVE – DO NOT AUTOCLAVE."[1][2]

  • Storage: Store in a cool, well-ventilated satellite accumulation area (SAA) until pickup.

3.2 Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicable for: Mother liquors or reaction solvents containing the reagent.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Ensure the waste carboy is not currently reacting (bubbling/hot).[1][2]

  • Compatibility Check: Ensure the waste stream does not contain strong acids or free amines, which could induce premature degradation or exothermic reactions with the oxathiazolone.[2]

  • Venting: Use a waste cap equipped with a pressure-relief valve or a charcoal filter vent.[1][2] Never hermetically seal a waste drum containing significant amounts of this compound.[1][2]

3.3 Scenario C: Spill Cleanup
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2] If powder is fine/dusty, use an N95 or P100 respirator.[1][2]

  • Containment: Do not dry sweep (generates dust).[1][2][5] Cover the spill with a wet paper towel or oil-dry pad to dampen.[1][2]

  • Cleanup: Scoop the damp material into a disposable wide-mouth container.[1][2]

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water.[1][2] Place all wipes in the solid hazardous waste.[1][2]

Part 4: Decision Logic & Workflow (Visualization)[1]

The following diagram outlines the decision process for segregating this specific chemical waste.

DisposalWorkflowStartWaste Generation:5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-oneStateCheckDetermine Physical StateStart->StateCheckSolidSolid Reagent/Spill DebrisStateCheck->Solid Dry SolidLiquidSolution/Mother LiquorStateCheck->Liquid DissolvedSolidPrepDouble Bag or HDPE JarAdd Vermiculite if unstableSolid->SolidPrepLiquidPrepSegregate intoHalogenated Waste CarboyLiquid->LiquidPrepLabelingLABELING CRITICAL:'Halogenated' + 'Thermally Sensitive'SolidPrep->LabelingLiquidPrep->LabelingStorageSatellite Accumulation Area(Cool, Dry, Vented Cap)Labeling->StorageFinalFinal Disposal:High-Temp Incineration(w/ Scrubber for HCl/SOx)Storage->Final

Figure 1: Decision tree for the segregation and packaging of oxathiazolone waste streams.

Part 5: References
  • Thermal Decomposition Mechanism: Sanders, M. et al. "Synthesis, structure and reactivity of 5-pyranosyl-1,3,4-oxathiazol-2-ones."[1] Carbohydrate Research, 2006.[1][2] Demonstrates the decarboxylation pathway and thermal instability at 130-160°C. [1]

  • Halogenated Waste Management: University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Establishes the requirement for segregating halogenated solvents (chlorine-containing) from non-halogenated streams.

  • General Heterocycle Handling: Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Provides protocols for container selection and satellite accumulation of halogenated organics. [1]

Personal protective equipment for handling 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of dual-use reactive intermediates. The compound 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one presents a unique logistical challenge: its hazard profile is entirely dependent on your experimental objective. Whether you are leveraging it as a synthetic precursor or evaluating its biological activity, your safety protocols must be dictated by the underlying molecular mechanisms.

This guide provides the essential, causality-driven safety and operational frameworks required to handle this compound safely and effectively.

Mechanistic Context & Hazard Profiling

To handle 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one safely, you must understand its two primary applications, as each presents a distinct logistical hazard:

  • Chemical Synthesis (Thermal Hazard): 1,3,4-oxathiazol-2-one derivatives are widely used in thermal decarboxylation reactions to generate short-lived nitrile sulfides[1]. This thermal decomposition is a first-order process that occurs at elevated temperatures[2]. The release of stoichiometric carbon dioxide (

    
    ) gas creates a severe overpressurization risk if heated in a closed system.
    
  • Biological Assays (Toxicological Hazard): These compounds act as potent, mechanism-based suicide inhibitors of the Mycobacterium tuberculosis proteasome and human immunoproteasomes[3]. The mechanism involves nucleophilic attack by the proteasome's active-site threonine (Thr1), leading to irreversible cyclocarbonylation[4]. Accidental inhalation or systemic exposure can disrupt the ubiquitin-proteasome system (UPS), leading to severe cellular toxicity.

G cluster_0 Chemical Synthesis Pathway cluster_1 Biological Assay Pathway Compound 5-(4-Chlorophenyl)- 1,3,4-oxathiazol-2-one Thermal Thermal Decarboxylation (>100°C) Compound->Thermal Heat Bio Proteasome Binding Compound->Bio In Vitro/In Vivo Intermediate Nitrile Sulfide + CO2 Gas Thermal->Intermediate Hazard1 Hazard: Overpressurization Intermediate->Hazard1 Closed System Mech Thr1 Cyclocarbonylation Bio->Mech Hazard2 Hazard: UPS Disruption Mech->Hazard2 Exposure

Dual hazard pathways of 1,3,4-oxathiazol-2-one derivatives.

Quantitative Hazard Analysis

To design a self-validating safety protocol, we must quantify the risks. The table below summarizes the quantitative data driving our engineering controls.

Hazard ModalityTrigger ConditionQuantitative Metric / OutputPrimary Logistical Risk
Thermal Decarboxylation Heating > 100 °C (e.g., in Toluene)1 mole

gas per 1 mole precursor
Vessel overpressurization and subsequent explosion.
Proteasome Inhibition Inhalation / Systemic ExposureHigh affinity for

5i subunit (nM to

M range)
Irreversible UPS disruption and cellular toxicity.

Mandatory PPE & Engineering Controls

Do not rely on standard laboratory PPE. The lipophilicity of the chlorophenyl moiety combined with the compound's reactivity necessitates targeted protective measures.

PPE CategorySpecificationMechanistic Causality
Respiratory N95 / P100 Particulate RespiratorPrevents inhalation of aerosolized powder, avoiding irreversible binding to respiratory/systemic immunoproteasomes.
Hand Protection Double Nitrile Gloves (0.11 mm min)Prevents dermal absorption of lipophilic chlorophenyl derivatives during solvent dissolution.
Eye Protection Chemical Splash GogglesProtects ocular mucosa from highly reactive nitrile sulfide intermediates and hot solvent splashes.
Engineering Control HEPA-filtered Weighing EnclosureCaptures fine particulates before they enter the laboratory breathing zone.
Engineering Control Fume Hood with Oil BubblerSafely vents stoichiometric

generated during the thermal extrusion process.

Step-by-Step Operational Workflows

Protocol A: Safe Thermal Decarboxylation (Chemical Synthesis)

When generating nitrile sulfides for 1,3-dipolar cycloadditions, the primary objective is controlling the rate of


 evolution to prevent pressure buildup.
  • Preparation: Inside a HEPA-filtered enclosure, weigh the required mass of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one.

  • Solubilization: Transfer the powder to a round-bottom flask inside a certified chemical fume hood. Dissolve in a high-boiling, dry solvent (e.g., toluene or xylene) alongside the chosen dipolarophile (e.g., dimethyl acetylenedicarboxylate)[5].

  • Atmosphere Control: Purge the flask with Argon or Nitrogen for 15 minutes to prevent unwanted oxidation of the intermediate.

  • Pressure Management (Critical): Attach a reflux condenser fitted with a gas-venting line routed to an oil bubbler. Never heat this reaction in a sealed vessel.

  • Thermal Extrusion: Gradually heat the mixture to reflux (approx. 110°C for toluene). Monitor the bubbler; the steady evolution of

    
     gas indicates the generation of the highly reactive nitrile sulfide intermediate.
    
  • Completion & Quenching: Once gas evolution ceases (typically 2-4 hours), cool the reaction to room temperature before exposing it to ambient air or proceeding with purification.

G Weigh 1. Weigh Compound (HEPA Enclosure) Solvent 2. Dissolve in Toluene (Fume Hood) Weigh->Solvent Heat 3. Heat to Reflux (110°C) Solvent->Heat Inert Gas Vent 4. Vent CO2 Gas (Oil Bubbler) Heat->Vent Decarboxylation React 5. Cycloaddition (Trapping) Vent->React Nitrile Sulfide

Step-by-step operational workflow for safe thermal decarboxylation.

Protocol B: Preparation of Biological Assay Stocks (Proteasome Inhibition)

When handling this compound for biological evaluation, the primary objective is preventing aerosolization and systemic exposure.

  • Weighing: Don full PPE (P100 respirator, double gloves). Weigh the compound using an anti-static balance enclosure. Static charge can cause the fine powder to aerosolize, creating an inhalation hazard.

  • Stock Generation: Dissolve the compound in 100% molecular-biology grade DMSO to create a 10 mM to 50 mM master stock. The chlorophenyl moiety enhances lipophilicity, requiring thorough vortexing for complete dissolution.

  • Aliquoting: Aliquot the master stock into single-use amber vials. Repeated freeze-thaw cycles introduce condensation, which can hydrolyze and degrade the moisture-sensitive oxathiazolone ring.

  • Storage: Store at -20°C or -80°C in a desiccated, secondary containment vessel labeled "Toxic/Proteasome Inhibitor."

Emergency Response & Disposal Plan

  • Spill Management: Do not sweep dry powder. Cover the spill with absorbent material dampened with DMSO or ethanol to dissolve the compound and prevent aerosolization, then collect it into a hazardous waste container.

  • Chemical Waste: Unreacted 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one and its derivatives must be disposed of as halogenated organic waste. Due to their biological activity, solutions must be clearly labeled as "Toxic/Proteasome Inhibitor" to alert environmental health and safety (EHS) handlers.

  • Exposure Response: In case of inhalation, move to fresh air immediately and seek medical evaluation. If skin contact occurs, wash with copious amounts of soap and water. The lipophilic nature of the chlorophenyl group accelerates dermal penetration, making immediate decontamination critical.

References

  • 2. 3. 4. 5.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

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